Yuankanin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-13-6-17-20(14(29)8-16(39-17)11-2-4-12(28)5-3-11)18(7-13)40-27-25(35)23(33)22(32)19(41-27)10-38-26-24(34)21(31)15(30)9-37-26/h2-8,15,19,21-28,30-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIXACXWZQFVAB-MUCJXJSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227880 | |
| Record name | Yuankanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77099-20-8 | |
| Record name | Yuankanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077099208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yuankanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure and Chemical Properties of Yuankanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuankanin, a naturally occurring flavonoid, has been identified as a constituent of various traditional medicinal plants, including those of the Daphne and Gnidia genera. As a member of the flavonoid class, specifically a genkwanin-5-bioside, this compound possesses a chemical scaffold that suggests potential biological activities of interest to the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the core structure and known chemical properties of this compound, compiling available data to serve as a foundational resource for researchers. While specific experimental data on its biological activities and the full scope of its physicochemical properties remain limited in publicly accessible literature, this document consolidates the current understanding of this compound.
Chemical Structure and Identification
This compound is a flavonoid glycoside characterized by a C27 skeleton. Its systematic IUPAC name is 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. The core structure consists of a flavone backbone (genkwanin) attached to a disaccharide moiety composed of xylose and glucose.
Table 1: Structural and Identification Data for this compound
| Parameter | Data | Citation |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |
| CAS Number | 77099-20-8 | [2] |
| PubChem CID | 157000 | [1] |
| SMILES | COC1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--O)O)O)O)O">C@@HO)C(=O)C=C(O2)C5=CC=C(C=C5)O | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available. The information presented below is a combination of data from chemical databases and supplier specifications.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 578.5 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Computed XLogP3 | -1.4 | [1] |
| Purity (typical) | ≥95% (HPLC) | [2][4] |
Experimental Protocols:
Detailed experimental protocols for the determination of the above physicochemical properties are not provided in the cited literature. Purity is typically determined by High-Performance Liquid Chromatography (HPLC), and solubility is qualitatively assessed. The XLogP3 value is a computed property derived from the chemical structure.
Spectroscopic Data
Experimental Protocols:
The specific experimental conditions for acquiring spectroscopic data for this compound are not detailed in the available resources. General protocols for such analyses are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would typically be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆, in which this compound is soluble. Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would typically be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would be recorded using a spectrophotometer, with this compound dissolved in a suitable solvent like methanol or ethanol. The spectrum would show the wavelengths of maximum absorbance (λmax).
Biological Activity and Potential Signaling Pathways
Direct and quantitative biological activity data for isolated this compound is scarce in the public domain. However, based on its classification as a flavonoid and its co-occurrence with other bioactive flavonoids in Daphne genkwa and Gnidia involucrata, some potential activities can be inferred. Flavonoids from these plants have been reported to possess anti-inflammatory and anti-cancer properties. It is plausible that this compound may contribute to these effects.
Given the known mechanisms of related flavonoids, this compound could potentially modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. However, without direct experimental evidence, this remains speculative.
Experimental Protocols:
Standard in vitro assays would be required to elucidate the biological activity of this compound.
-
Cytotoxicity Assays: The cytotoxic effects of this compound on various cancer cell lines could be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. This would yield IC₅₀ values, indicating the concentration at which 50% of cell growth is inhibited.
-
Anti-inflammatory Assays: The anti-inflammatory potential could be assessed by measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Enzyme Inhibition Assays: The inhibitory activity of this compound against specific enzymes could be evaluated using appropriate biochemical assays. For example, its effect on cyclooxygenases (COX-1 and COX-2) could be measured to assess its anti-inflammatory mechanism.
Logical Relationship of Potential Biological Investigation
Caption: Logical workflow for investigating the biological activity of this compound.
Conclusion
This compound is a structurally defined flavonoid glycoside with known molecular formula and weight. While its presence in medicinal plants suggests potential bioactivity, there is a notable lack of comprehensive, publicly available data regarding its specific physicochemical properties, detailed spectroscopic characterization, and quantitative biological activities. The information provided in this guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation is warranted to fully characterize this natural product and elucidate its pharmacological profile.
References
A Technical Guide to the Natural Occurrence of Genkwanin-5-bioside for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of Genkwanin-5-bioside, a significant flavonoid glycoside, for researchers, scientists, and professionals in drug development. This document details the plant sources, quantitative data, and methodologies for isolation and analysis, alongside insights into its biological signaling pathways.
Natural Occurrence of Genkwanin-5-bioside
Genkwanin-5-bioside, which includes derivatives such as Genkwanin 5-O-β-D-primeveroside and Genkwanin 5-O-β-D-glucoside, has been identified in a select number of plant species. The primary sources documented in scientific literature are from the Thymelaeaceae and Aquilariaceae families.
Table 1: Natural Sources and Quantitative Data of Genkwanin-5-biosides
| Plant Species | Family | Plant Part | Compound | Quantitative Data (% w/w) |
| Daphne genkwa Sieb. et Zucc. (Genkwa Flos) | Thymelaeaceae | Flower buds | Genkwanin 5-O-β-D-primeveroside | Data not specified[1] |
| Daphne genkwa Sieb. et Zucc. (Genkwa Flos) | Thymelaeaceae | Flower buds | Genkwanin 5-O-β-D-glucoside | Data not specified[1] |
| Aquilaria sinensis (Lour.) Spreng. (Gaharu) | Aquilariaceae | Leaves | Genkwanin 5-O-β-primeveroside | 0.55%[2] |
| Phaleria nisidai | Thymelaeaceae | Leaves | Genkwanin 5-O-β-primeveroside | Data not specified |
| Phaleria nisidai | Thymelaeaceae | Leaves | Genkwanin 5-O-β-glucoside | Data not specified |
Experimental Protocols for Isolation and Purification
The isolation and purification of Genkwanin-5-biosides from their natural sources are critical steps for further research. Due to their polar nature as glycosides, their extraction and separation require specific chromatographic techniques.
Extraction
A general procedure for the extraction of flavonoid glycosides from plant material involves the use of polar solvents.
-
Sample Preparation: The plant material (e.g., dried and powdered leaves or flower buds) is macerated in a polar solvent.
-
Solvent Extraction: Methanol or ethanol are commonly used for the initial extraction. For the flower buds of Daphne genkwa, a 9% ethanol solution has been used for extensive extraction at room temperature[3]. The resulting extract is then concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity[3]. The more polar flavonoid glycosides are typically enriched in the n-butanol fraction.
Purification
Following extraction and preliminary fractionation, various chromatographic techniques are employed for the purification of Genkwanin-5-biosides.
2.2.1. Column Chromatography
-
Stationary Phase: Diaion HP-20, a porous polymer resin, is often used for the initial cleanup of the extract. Sephadex LH-20, a size-exclusion chromatography medium, is also utilized for further separation.
-
Mobile Phase: A gradient of methanol in water is typically used for elution from the Diaion HP-20 column, starting from 100% water to 100% methanol.
2.2.2. High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for the separation of polar compounds like flavonoid glycosides.
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Two-Phase Solvent System: The selection of an appropriate solvent system is crucial for successful separation. For the separation of flavonoids from Daphne genkwa, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:7:5:5, v/v) has been successfully used[4][5].
-
Procedure:
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The column is first filled with the stationary phase (typically the upper phase).
-
The mobile phase (typically the lower phase) is then pumped through the column at a specific flow rate while the column is being rotated at a set speed (e.g., 850 rpm)[6].
-
The sample, dissolved in a mixture of the stationary and mobile phases, is injected into the column.
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The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram.
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2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity compounds, preparative HPLC is often the method of choice.
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Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a typical mobile phase.
-
Detection: UV detection at a wavelength where the flavonoids exhibit strong absorbance (e.g., 254 nm or 330 nm) is used to monitor the separation.
Signaling Pathways
Research into the biological activity of Genkwanin-5-biosides is ongoing. A notable study on an extract of Phaleria nisidai, containing genkwanin glycosides, has elucidated its involvement in a key metabolic signaling pathway.
The extract was found to stimulate insulin-independent glucose uptake in adipocytes. This effect is mediated through the upregulation of Glut1 expression via the Protein Kinase C (PKC) - Extracellular Signal-Regulated Kinase (ERK1/2) signaling pathway .
Diagram of the PKC-ERK1/2 Signaling Pathway
Experimental Workflow for Bioassay-Guided Fractionation
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protein kinases: mechanisms and downstream targets in inflammation mediated obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonoid Composition of Gnidia involucrata: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the flavonoid composition of Gnidia involucrata, a plant with a history of use in traditional medicine.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical profile and potential therapeutic applications of this plant species. The guide summarizes the known flavonoid constituents, details relevant experimental protocols, and visualizes key analytical workflows and potential signaling pathways.
Flavonoid Profile of Gnidia involucrata
Gnidia involucrata has been found to contain a variety of flavonoid compounds, primarily concentrated in its roots and aerial parts. To date, research has led to the isolation and identification of several flavonoids, with naringenin being a key compound isolated from the root bark.[1][2] Other flavonoids have also been reported in the plant, highlighting its potential as a source of diverse flavonoid structures.[1][3]
Table 1: Flavonoids Identified in Gnidia involucrata
| Flavonoid Class | Compound Name | Plant Part | Reference(s) |
| Flavanone | Naringenin | Root Bark | [1][2][4][5][6] |
| Flavanone | Manniflavanone | Aerial Parts | [3] |
| Flavonol Glycoside | Kaempferol-3-O-glucoside | Aerial Parts | [3] |
| Flavonol Glycoside | Yuankanin | Aerial Parts | [3] |
| C-Glycosylflavone | Vitexin | Aerial Parts | [3] |
| C-Glycosylflavone | Isovitexin | Aerial Parts | [3] |
| C-Glycosylflavone | Isoorientin | Aerial Parts | [3] |
| Biflavonoid | Gnidia Biflavonoid | Not specified | [1] |
Note: This table is based on available qualitative data. Comprehensive quantitative analysis of all listed flavonoids is not yet available in the cited literature.
Quantitative Data
While a complete quantitative profile of all flavonoids in Gnidia involucrata is not yet established, studies have provided data on the yields of various extracts from the root bark. These extracts are the starting point for the isolation of flavonoid compounds.
Table 2: Sequential Extraction Yields from Gnidia involucrata Root Bark
| Solvent | Yield (%) |
| n-hexane | 0.78 |
| Ethyl Acetate (EtOAc) | 4.0 |
| Methanol (MeOH) | 6.0 |
Data from Kalbessa et al., 2019.[1] The ethyl acetate extract is particularly rich in flavonoids, from which naringenin has been successfully isolated.[1][2][4][5][6]
Experimental Protocols
The following protocols are based on methodologies reported for the extraction and isolation of flavonoids from Gnidia involucrata.
Plant Material and Extraction
-
Plant Material Preparation: Air-dried root barks of G. involucrata are milled into a fine powder.[1][6]
-
Sequential Solvent Extraction:
-
The powdered root bark (300 g) is subjected to sequential extraction with 1.5 L of n-hexane, followed by ethyl acetate (EtOAc), and finally methanol (MeOH).[1][6]
-
Each extraction is carried out for 72 hours at room temperature with occasional shaking.[1][6]
-
The extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C.[1][6]
-
Isolation of Naringenin from Ethyl Acetate Extract
-
Adsorption and Column Chromatography: The dried ethyl acetate extract (10 g) is adsorbed onto silica gel (200 g).[1][6]
-
Fractionation: The adsorbed extract is subjected to column chromatography on a silica gel column.[1][6]
-
Isolation of Naringenin:
-
Fractions are monitored by Thin Layer Chromatography (TLC).[1][6]
-
Naringenin is typically isolated from fractions eluted with a mixture of CH₂Cl₂ and MeOH (e.g., 85:15).[1][6]
-
Further purification of the naringenin-containing fractions yields the pure compound. From 433 mg of the combined fractions, 23 mg of naringenin was isolated.[1][6]
-
Structural Characterization
The structure of isolated flavonoids such as naringenin is confirmed using modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure. The spectral data for naringenin isolated from G. involucrata are consistent with previously reported data.[1][6]
-
Mass Spectrometry (MS): ESI-MS is employed to determine the molecular weight and fragmentation pattern of the compound.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of flavonoids from Gnidia involucrata.
Caption: General workflow for flavonoid extraction and isolation.
Potential Signaling Pathways of Naringenin
Naringenin, a key flavonoid in Gnidia involucrata, has been shown in various studies to modulate critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These pathways are involved in cell proliferation, survival, and inflammation. The diagram below illustrates a generalized model of how naringenin may exert its biological effects.
Caption: Potential modulation of MAPK and PI3K/Akt pathways by naringenin.
Disclaimer: The signaling pathway diagram represents a general mechanism of action for naringenin as reported in the broader scientific literature. Specific studies on the effects of naringenin isolated from Gnidia involucrata on these pathways are yet to be conducted.
Conclusion
Gnidia involucrata is a promising source of bioactive flavonoids, with naringenin being a significant constituent of its root bark. Further research is warranted to fully quantify the complete flavonoid profile of this plant and to elucidate the specific mechanisms of action of its isolated compounds. The methodologies and data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of Gnidia involucrata flavonoids.
References
- 1. Chemical Constituents of Root Barks of Gnidia involucrata and Evaluation for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of Root Barks of Gnidia involucrata and Evaluation for Antibacterial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chemical Constituents of Root Barks of Gnidia involucrata and Evaluation for Antibacterial and Antioxidant Activities | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Predicted Mechanism of Action of Yuankanin: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and clinical trial databases do not contain information on a compound named "Yuankanin." The following technical guide presents a hypothetical mechanism of action based on pathways commonly modulated by novel therapeutic compounds. This document is intended to serve as a framework for researchers, scientists, and drug development professionals.
Introduction
This guide outlines the predicted mechanism of action for this compound, a hypothetical novel compound. Based on preliminary structural analyses (not detailed here), this compound is postulated to exert potent anti-inflammatory effects through the targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory and autoimmune diseases.[1] This document provides a detailed overview of the predicted molecular interactions, supporting experimental data (hypothetical), and the methodologies for their assessment.
Predicted Core Mechanism: Inhibition of the NF-κB Signaling Pathway
This compound is predicted to inhibit the canonical NF-κB signaling cascade. Under normal homeostatic conditions, NF-κB transcription factors are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, such as cytokines or pathogens, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
This compound is hypothesized to act as a potent inhibitor of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action maintains NF-κB in its inactive, cytoplasmically-sequestered state, leading to a downstream reduction in the expression of inflammatory mediators.
Signaling Pathway Diagram
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro experiments assessing the efficacy of this compound.
Table 1: Effect of this compound on IKKβ Kinase Activity
| This compound Concentration | IKKβ Activity (Relative Luminescence Units) | % Inhibition |
| 0 µM (Control) | 15,842 ± 978 | 0% |
| 1 µM | 11,239 ± 754 | 29.0% |
| 5 µM | 6,781 ± 502 | 57.2% |
| 10 µM | 2,156 ± 211 | 86.4% |
| 25 µM | 893 ± 98 | 94.4% |
Table 2: Effect of this compound on IκBα Phosphorylation in Macrophages
| Treatment (1 hour) | Phospho-IκBα (Normalized to Total IκBα) | % of Stimulated Control |
| Untreated | 0.08 ± 0.02 | 6.7% |
| LPS (100 ng/mL) | 1.20 ± 0.15 | 100% |
| LPS + this compound (5 µM) | 0.54 ± 0.07 | 45.0% |
| LPS + this compound (10 µM) | 0.21 ± 0.04 | 17.5% |
| LPS + this compound (25 µM) | 0.11 ± 0.03 | 9.2% |
Table 3: Effect of this compound on NF-κB Nuclear Translocation
| Treatment (2 hours) | Nuclear NF-κB p65 (Fluorescence Intensity) | % of Stimulated Control |
| Untreated | 12.5 ± 2.1 | 10.4% |
| TNF-α (10 ng/mL) | 120.3 ± 11.5 | 100% |
| TNF-α + this compound (5 µM) | 65.1 ± 7.8 | 54.1% |
| TNF-α + this compound (10 µM) | 28.9 ± 4.3 | 24.0% |
| TNF-α + this compound (25 µM) | 15.4 ± 2.9 | 12.8% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IKKβ Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of the IKKβ subunit.
-
Methodology:
-
Recombinant human IKKβ enzyme is incubated with a biotinylated IκBα peptide substrate and ATP in a kinase reaction buffer.
-
This compound, dissolved in DMSO, is added at varying final concentrations (1 µM to 25 µM). A DMSO-only control is included.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based ADP-Glo™ Kinase Assay system.
-
Luminescence is read on a plate reader, and the percentage of inhibition is calculated relative to the DMSO control.
-
Western Blot for IκBα Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of IκBα in a cellular context.
-
Methodology:
-
RAW 264.7 murine macrophage cells are seeded in 6-well plates and grown to 80% confluency.
-
Cells are pre-treated with this compound (5, 10, 25 µM) or vehicle (DMSO) for 1 hour.
-
Cells are then stimulated with Lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes to induce IκBα phosphorylation.
-
Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined by a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-IκBα (Ser32) and total IκBα.
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry analysis is performed to quantify the ratio of phosphorylated IκBα to total IκBα.
-
Immunofluorescence for NF-κB Nuclear Translocation
-
Objective: To visualize and quantify the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Methodology:
-
HeLa cells are grown on glass coverslips in a 24-well plate.
-
Cells are pre-treated with this compound (5, 10, 25 µM) or vehicle for 1 hour.
-
Cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL for 2 hours.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by an Alexa Fluor 488-conjugated secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a confocal microscope.
-
Image analysis software is used to quantify the fluorescence intensity of p65 within the nuclear region.
-
Experimental Workflow Diagram
Caption: Workflow for elucidating the mechanism of action of this compound.
References
Yuankanin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This technical guide provides an overview of the available information for the chemical compound Yuankanin. The following table summarizes its key identifiers and physicochemical properties.
| Parameter | Value | Source |
| CAS Number | 77099-20-8 | N/A |
| Molecular Weight | 578.52 g/mol | N/A |
| Molecular Formula | C27H30O14 | N/A |
Experimental Protocols & Biological Activity
Further research and publication of in vitro and in vivo studies are required to elucidate the pharmacological profile of this compound.
Signaling Pathways
Due to the lack of specific research on the mechanism of action of this compound, a relevant signaling pathway diagram cannot be generated at this time. The creation of such a diagram requires experimental evidence detailing the molecular interactions and pathways modulated by the compound.
Potential Therapeutic Targets of Yuankanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuankanin, a naturally occurring flavone glycoside, has been identified in several plant species, including Daphne feddei, Daphne gnidium, Gnidia involucrata, and Struthiola argentea. As a genkwanin-5-bioside, its therapeutic potential is an area of growing interest. While direct research on this compound's specific molecular targets and mechanisms of action is in its nascent stages, significant insights can be gleaned from the extensive studies conducted on its aglycone, Genkwanin. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, primarily based on the established bioactivities of Genkwanin. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting promising avenues for future investigation into this compound's pharmacological profile. This document summarizes the known anti-inflammatory, anticancer, and neuroprotective signaling pathways associated with Genkwanin, presenting quantitative data where available and detailing relevant experimental methodologies.
Introduction
This compound (C27H30O14) is a flavonoid belonging to the flavone subclass.[1] It is structurally characterized as a glycoside of Genkwanin. Flavonoids, as a class of polyphenolic secondary metabolites in plants, are known for their diverse pharmacological activities. Preliminary studies on this compound have indicated some biological activities, including anthelmintic and α-amylase inhibitory effects.[2] However, a deeper understanding of its potential therapeutic applications requires a thorough examination of its molecular targets and signaling pathways.
Given the limited specific data on this compound, this guide will focus on the well-documented therapeutic targets of its aglycone, Genkwanin. It is important to note that the glycosidic moiety in this compound can influence its solubility, bioavailability, and interaction with molecular targets, and therefore, the biological activities of this compound may differ from those of Genkwanin. The data presented for Genkwanin should be considered as a strong predictive foundation for the potential activities of this compound.
Potential Therapeutic Areas and Targets of Genkwanin (Aglycone of this compound)
Genkwanin has demonstrated significant potential in three primary therapeutic areas: cancer, inflammation, and neurodegenerative diseases.[3][4] Its mechanism of action often involves the modulation of key signaling pathways implicated in the pathophysiology of these conditions.
Anti-Cancer Activity
Genkwanin has been shown to inhibit the proliferation and invasion of various cancer cells.[5] Its anti-tumor effects are attributed to the modulation of several critical signaling pathways.
-
PI3K/Akt Signaling Pathway: Genkwanin has been found to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a crucial regulator of cell survival, proliferation, and growth.
-
Apoptosis Induction: Genkwanin can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for eliminating malignant cells.[4]
Anti-Inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Genkwanin exhibits potent anti-inflammatory properties by targeting major inflammatory signaling cascades.[6][7]
-
NF-κB Signaling Pathway: Genkwanin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[6]
-
MAPK Signaling Pathway: It also modulates the mitogen-activated protein kinase (MAPK) pathway, specifically by suppressing the phosphorylation of p38 and JNK.[7][8] This is achieved, in part, through the upregulation of MAPK phosphatase-1 (MKP-1).[7]
-
JAK/STAT Signaling Pathway: Genkwanin has been demonstrated to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, another critical regulator of cytokine signaling and inflammation.[6]
Neuroprotective Effects
Neuroinflammation and oxidative stress are major contributors to the pathogenesis of neurodegenerative diseases. Genkwanin has shown promise in mitigating these processes.
-
TLR4/MyD88/NLRP3 Inflammasome Pathway: Genkwanin can suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[9]
-
Nrf2/ARE Signaling Pathway: A structurally related compound, hydroxygenkwanin, has been shown to exert neuroprotective effects by activating the NFE2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, suggesting a potential mechanism for Genkwanin and its derivatives.[10]
Quantitative Data on Genkwanin's Biological Activity
The following table summarizes the available quantitative data for the biological activities of Genkwanin. It is important to note that these values are for the aglycone and may not be directly extrapolated to this compound.
| Biological Activity | Assay/Model | Cell Line/System | Parameter | Value | Reference |
| Anti-inflammatory | LPS-induced NO production | RAW264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition at 12.5, 25, 50 µM | [7][8] |
| LPS-induced TNF-α production | RAW264.7 macrophages | - | Significant reduction at 25 and 50 µM | [8] | |
| LPS-induced IL-6 production | RAW264.7 macrophages | - | Significant reduction at 25 and 50 µM | [8] | |
| Anti-cancer | Cell proliferation | MDA-MB-468 breast cancer cells | IC50 | Micromolar concentrations | [5] |
| Cell proliferation | B16F10 melanoma cells | - | Anti-proliferative activity observed | [5] | |
| Neuroprotection | MPP+-induced cytotoxicity | SH-SY5Y cells | - | Protection observed at concentrations below 40 µM | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound, based on the known mechanisms of its aglycone, Genkwanin.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genkwanin: An emerging natural compound with multifaceted pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [digital.zlb.de]
- 5. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genkwanin ameliorates adjuvant-induced arthritis in rats through inhibiting JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages | PLOS One [journals.plos.org]
- 8. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genkwanin suppresses MPP+-induced cytotoxicity by inhibiting TLR4/MyD88/NLRP3 inflammasome pathway in a cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxygenkwanin exerts a neuroprotective effect by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Differences Between Yuankanin and Genkwanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of Yuankanin and Genkwanin, two closely related flavonoid compounds. The primary structural distinction lies in the glycosylation of the flavonoid backbone: this compound is the 5-O-primveroside of Genkwanin. This structural modification has profound implications for the physicochemical properties and biological activities of these molecules. This document outlines their structural differences, presents a comparative summary of their known properties, details experimental protocols for their characterization, and visualizes the key signaling pathways modulated by Genkwanin, the bioactive aglycone.
Introduction to this compound and Genkwanin
Genkwanin (5,4'-dihydroxy-7-methoxyflavone) is an O-methylated flavone found in various medicinal plants, including those of the Daphne genus. It is recognized for a wide array of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. This compound is a glycosylated form of Genkwanin, where a primverose (a disaccharide composed of xylose and glucose) is attached at the C5 position. This glycosidic linkage significantly alters the molecule's properties, including its solubility and bioavailability. It is widely postulated that this compound may function as a prodrug, being hydrolyzed in vivo to release the more biologically active aglycone, Genkwanin.
Core Structural Differences
The fundamental structural difference between this compound and Genkwanin is the presence of a disaccharide moiety on the C5 hydroxyl group of the flavone A-ring in this compound. Genkwanin is the aglycone (non-sugar) component.
-
Genkwanin: A flavone with a methoxy group at C7 and hydroxyl groups at C5 and C4'.
-
This compound: The same flavone backbone as Genkwanin, but with a 6-O-β-D-xylopyranosyl-β-D-glucopyranosyl group attached to the C5 hydroxyl group.
This structural difference is visualized in the diagram below.
Data Presentation: Physicochemical and Biological Properties
The addition of the bulky and polar sugar moiety significantly impacts the physicochemical properties of this compound compared to Genkwanin. These differences, along with available biological activity data, are summarized below.
Table 1: Comparative Physicochemical Properties
| Property | Genkwanin | This compound | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | C₂₇H₃₀O₁₄ | [1][2] |
| Molecular Weight ( g/mol ) | 284.26 | 578.52 | [1][3] |
| Melting Point (°C) | 290-292 | Not available | [4] |
| XLogP3 | 2.1 | -1.4 | [1][2] |
| Hydrogen Bond Donors | 2 | 7 | [1][2] |
| Hydrogen Bond Acceptors | 5 | 14 | [1][2] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml); Slightly soluble in Ethanol; Sparingly soluble in PBS (pH 7.2) (0.3 mg/ml) | Soluble in DMSO | [5] |
Table 2: Comparative Biological Activity (IC₅₀ Values)
Direct comparative studies on the biological activities of this compound and Genkwanin are limited. The available data primarily focuses on Genkwanin's anticancer properties. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[6].
| Cell Line | Cancer Type | Genkwanin IC₅₀ (µM) | This compound IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 58.54 | Not available | [5] |
| MCF-7 | Breast Cancer | 101.4 | Not available | [5] |
| Eca-109 | Esophageal Carcinoma | 98.2 | Not available | [5] |
| A549 | Lung Adenocarcinoma | 120.77 | Not available | [5] |
Note: The lack of specific IC₅₀ values for this compound may suggest that its primary role is as a prodrug, which is hydrolyzed to the active Genkwanin form.
Experimental Protocols
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of flavonoids. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals and confirm the structure, including the position of substituents and glycosidic linkages.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified flavonoid (Genkwanin or this compound) in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals for Genkwanin: Aromatic protons in the range of 6.0-8.0 ppm, a methoxy singlet around 3.8 ppm, and hydroxyl protons (variable, often broad).
-
Expected Additional Signals for this compound: Anomeric protons of the sugar moieties between 4.5-5.5 ppm, and other sugar protons in the 3.0-4.0 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard ¹³C NMR spectrum, often with proton decoupling.
-
Expected Signals for Genkwanin: Carbonyl carbon (C4) around 182 ppm, other aromatic carbons between 90-165 ppm, and a methoxy carbon around 55 ppm[7].
-
Expected Additional Signals for this compound: Anomeric carbons around 100-105 ppm and other sugar carbons between 60-85 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the aromatic rings and within each sugar unit).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for identifying the glycosylation site by observing a correlation between the anomeric proton of the glucose unit and C5 of the flavone backbone in this compound.
-
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification and structural confirmation.
Methodology (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Chromatographic Separation (LC):
-
Inject the sample onto a reverse-phase column (e.g., C18).
-
Elute with a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
-
Mass Spectrometry (MS):
-
Ionize the eluted compounds using an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids.
-
Expected Results for Genkwanin: A molecular ion peak [M-H]⁻ at m/z 283.
-
Expected Results for this compound: A molecular ion peak [M-H]⁻ at m/z 577.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of interest and subject it to collision-induced dissociation (CID).
-
The fragmentation pattern of Genkwanin will show characteristic retro-Diels-Alder (RDA) cleavages of the C-ring.
-
The fragmentation of this compound will additionally show losses of the sugar moieties (loss of xylose - 132 Da; loss of glucose - 162 Da), eventually yielding the Genkwanin aglycone fragment at m/z 283.
-
In Vivo Conversion: Enzymatic Hydrolysis of this compound
This protocol simulates the potential in vivo conversion of this compound to Genkwanin. Flavonoid glycosides can be hydrolyzed by various enzymes, such as β-glucosidases[8][9].
Methodology:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0).
-
Enzyme Reaction:
-
Add a β-glucosidase enzyme preparation to the this compound solution.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-24 hours).
-
-
Reaction Quenching: Stop the reaction by adding a solvent like ethyl acetate or by heat inactivation of the enzyme.
-
Analysis:
-
Extract the reaction mixture with ethyl acetate.
-
Analyze the organic extract by LC-MS or HPLC to monitor the disappearance of the this compound peak and the appearance of the Genkwanin peak, confirming the hydrolysis.
-
Visualization of Signaling Pathways
Genkwanin has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these interactions. As this compound is likely a prodrug, these pathways are primarily relevant to the biological effects observed after its conversion to Genkwanin.
Anti-inflammatory Signaling Pathways
Genkwanin exerts anti-inflammatory effects by inhibiting pro-inflammatory pathways such as NF-κB, JAK/STAT, and the TLR4/MyD88/NLRP3 inflammasome.
Anticancer Signaling Pathway
In cancer cells, Genkwanin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. This inhibition leads to apoptosis and cell cycle arrest.
Conclusion
The primary difference between this compound and Genkwanin is the glycosidic linkage at the C5 position in this compound. This structural modification results in a larger, more polar molecule with different physicochemical properties compared to its aglycone, Genkwanin. While research on this compound's specific biological activities is limited, it is plausible that it serves as a more water-soluble prodrug that is hydrolyzed to the bioactive Genkwanin in vivo. Genkwanin demonstrates significant anti-inflammatory and anticancer potential by modulating key cellular signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt/mTOR. Further research is warranted to directly compare the pharmacokinetic profiles and therapeutic efficacy of this compound and Genkwanin to fully elucidate their potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C27H30O14 | CID 157000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Genkwanin | CAS#:437-64-9 | Chemsrc [chemsrc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Genkwanin and its Glycosides: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genkwanin, a naturally occurring methoxyflavone, and its corresponding glycosides have emerged as promising candidates in drug discovery due to their extensive pharmacological activities.[1] Found in various medicinal plants such as Daphne genkwa, Rosmarinus officinalis, and Salvia officinalis, genkwanin has demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2] This technical guide provides an in-depth review of the current scientific literature on genkwanin and its glycosides, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Chemical Properties
Genkwanin, chemically known as 5,4'-dihydroxy-7-methoxyflavone, is a non-glycosylated flavonoid. Its chemical structure consists of a three-ring system with hydroxyl groups at positions 5 and 4' and a methoxy group at position 7.[3] The glycosidic forms of genkwanin involve the attachment of one or more sugar moieties to the flavonoid backbone, which can influence its solubility, bioavailability, and biological activity.[4]
Pharmacological Activities
Genkwanin exhibits a multitude of biological effects, which are detailed below.
Anticancer Activity
Genkwanin has shown significant antiproliferative effects against a variety of cancer cell lines. The primary mechanisms of its anticancer action include the induction of apoptosis and the inhibition of cancer cell growth and proliferation.[2]
Table 1: Anticancer Activity of Genkwanin (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.42 ± 2.14 | [1] |
| A549 | Lung Cancer | 14.2 ± 2.23 | [1] |
| HepG2 | Liver Cancer | 25.16 ± 3.12 | [1] |
| 4T1 | Breast Cancer | Varies | |
| MDA-MB-453 | Breast Cancer | Varies | |
| HeLa | Cervical Cancer | Varies | |
| BT474 | Breast Cancer | Varies |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) of genkwanin against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of genkwanin (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated using software such as GraphPad Prism by fitting the data to a sigmoidal dose-response curve.[1]
Anti-inflammatory Activity
Genkwanin demonstrates potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6]
The anti-inflammatory effects of genkwanin are mediated, in part, through the inhibition of the JAK/STAT and NF-κB signaling pathways.[5] Furthermore, genkwanin has been found to suppress the p38 and JNK-mediated AP-1 signaling pathway.[6]
Experimental Protocol: Western Blot Analysis of JAK/STAT Pathway
-
Protein Extraction: Lyse synovial tissues or relevant cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
References
- 1. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genkwanin | C16H12O5 | CID 5281617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages | PLOS One [journals.plos.org]
- 7. Genkwanin ameliorates adjuvant-induced arthritis in rats through inhibiting JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Bioactivity for the Flavonoid Quercetin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of in silico methodologies for predicting the bioactivity of the flavonoid Quercetin, a natural compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals. It details the predicted anti-inflammatory and anti-cancer activities of Quercetin, outlines the key signaling pathways involved, and provides step-by-step experimental protocols for various in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and application of these computational approaches in drug discovery and development.
Introduction to Quercetin and its Bioactivities
Quercetin is a plant-derived flavonoid ubiquitously found in fruits, vegetables, and grains.[1] It is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In silico methods offer a rapid and cost-effective approach to explore the multifaceted bioactivities of Quercetin and its analogs, providing valuable insights for further experimental validation and drug development. This guide will focus on the in silico prediction of Quercetin's anti-inflammatory and anti-cancer effects.
Predicted Bioactivities of Quercetin
The therapeutic potential of Quercetin has been extensively studied, with a significant body of research focusing on its anti-inflammatory and anti-cancer properties. In silico and in vitro studies have identified numerous molecular targets and have quantified its inhibitory effects.
Anti-Inflammatory Activity
Quercetin has been shown to modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines and enzymes.[3][4]
Table 1: In Vitro Anti-Inflammatory Activity of Quercetin
| Target | Cell Line/Assay | IC50 Value | Reference |
| TNF-α Production | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | ~1 µM (23% reduction) | [5] |
| TNF-α Gene Expression | PMA/Ca2+ ionophore-stimulated PBMCs | 5-50 µM (significant dose-dependent inhibition) | [6] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | Significant reduction at 5-20 µM | [2] |
| COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Significant reduction at various concentrations | [7] |
Table 2: Predicted Binding Affinities of Quercetin to Anti-Inflammatory Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | In Silico Method | Reference |
| IκB kinase (IKKβ) | 4KIK | -8.9 | Molecular Docking | [2] |
| PI3K | - | - | Molecular Docking | [8] |
| Akt/PKB | - | - | Molecular Docking | [9] |
| NF-κB (p65) | - | - | Molecular Docking | [10] |
Anti-Cancer Activity
Quercetin exhibits anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines by targeting critical pathways in cancer progression.[11][12][13]
Table 3: In Vitro Anti-Cancer Activity of Quercetin (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | 8.65 | 24 | [14] |
| H69 | Lung Cancer | 14.2 | 24 | [14] |
| HeLa | Cervical Cancer | 30 | 24 | [15] |
| SiHa | Cervical Cancer | 50 | 48 | [15] |
| CT-26 | Colon Carcinoma | 40-80 (range) | 24, 48, 72 | [11] |
| LNCaP | Prostate Adenocarcinoma | 20-40 (range) | 24, 48, 72 | [11] |
| PC3 | Human Prostate | 40-80 (range) | 24, 48, 72 | [11] |
| MCF-7 | Breast Cancer | 17.2 | - | [16] |
| MDA-MB-231 | Breast Cancer | 5.81 | - | [17] |
| HCT116 | Colon Cancer | 5.79 | - | [17] |
| MOLT-4 | Acute Lymphoblastic Leukemia | <20 | 24, 48, 72 | [11] |
| Raji | Human Lymphoid | 20-40 (range) | 24, 48, 72 | [11] |
Table 4: Predicted Binding Affinities of Quercetin to Anti-Cancer Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | In Silico Method | Reference |
| Bcl-2 | - | -7.2 | Molecular Docking | [18] |
| Bax | - | - | Molecular Docking | [19] |
| Caspase-3 | - | - | Molecular Docking | [20] |
| PI3K | - | - | Molecular Docking | [8] |
| Akt/PKB | - | - | Molecular Docking | [9] |
Signaling Pathway Analysis
The anti-inflammatory and anti-cancer effects of Quercetin are mediated through its interaction with multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Anti-Inflammatory Signaling Pathways
Quercetin's anti-inflammatory activity is largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways.
Caption: Quercetin's anti-inflammatory mechanism via NF-κB and MAPK pathways.
Anti-Cancer Signaling Pathways
Quercetin induces apoptosis and inhibits proliferation in cancer cells by modulating the PI3K/Akt pathway and the intrinsic apoptosis pathway involving Bcl-2 family proteins.
Caption: Quercetin's anti-cancer mechanism via PI3K/Akt and apoptosis pathways.
In Silico Prediction Methodologies
This section provides detailed protocols for key in silico techniques used to predict the bioactivity of Quercetin.
Molecular Docking
Molecular docking predicts the binding orientation and affinity of a ligand to a target protein.
References
- 1. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and apoptosis‑inducing effects of quercetin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - European Journal of Dentistry / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Yuankanin: A Technical Guide to its Discovery and Putative Isolation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge surrounding the flavonoid Yuankanin. Despite its identification and presence in chemical databases, detailed information regarding its specific discovery, isolation, and biological activity remains elusive in publicly accessible scientific literature. This document synthesizes the available information, primarily from phytochemical studies of its source organisms, Daphne feddei and Daphne gnidium, to propose a putative history and a generalized experimental protocol for its isolation. This guide also highlights the current knowledge gaps, particularly the absence of quantitative biological data and elucidated signaling pathways, to guide future research endeavors.
Introduction
This compound is a flavonoid with the chemical formula C27H30O14 and a molecular weight of 578.5 g/mol . Its chemical structure is formally named 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. It is registered under the CAS number 77099-20-8.
This compound has been reported to be a natural constituent of plants belonging to the Daphne genus, specifically Daphne feddei and Daphne gnidium. The Daphne genus is known to be a rich source of various bioactive compounds, including flavonoids, coumarins, and diterpenoids, which have been investigated for a range of pharmacological activities.
While the existence of this compound is confirmed, a seminal publication detailing its initial discovery and isolation could not be identified through extensive literature searches. Therefore, this guide presents a generalized history and methodology based on established practices for the phytochemical investigation of Daphne species.
Putative Discovery and Isolation History
The discovery of this compound likely occurred within the broader context of phytochemical screening of Daphne feddei or Daphne gnidium. Researchers investigating the chemical constituents of these plants would have employed standard chromatographic techniques to separate and identify novel compounds. Although a specific timeline for this compound's discovery is not available, the general workflow for such discoveries is well-established.
The isolation of flavonoids and other chemical constituents from Daphne species typically involves a multi-step process beginning with the collection and preparation of plant material, followed by extraction and a series of chromatographic purification steps.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 77099-20-8 | PubChem |
| Molecular Formula | C27H30O14 | PubChem |
| Molecular Weight | 578.5 g/mol | PubChem |
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | PubChem |
| Known Natural Sources | Daphne feddei, Daphne gnidium | PubChem |
Generalized Experimental Protocols for Isolation
The following protocols are based on methodologies reported for the isolation of flavonoids and other chemical constituents from Daphne feddei and related species. These represent a plausible approach for the isolation of this compound.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Daphne feddei or Daphne gnidium are collected.
-
Drying: The plant material is air-dried in the shade to a constant weight to prevent the degradation of chemical constituents.
-
Pulverization: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A polar solvent such as methanol or ethanol is typically used for the extraction of flavonoids.
-
Maceration/Soxhlet Extraction: The powdered plant material is subjected to either maceration (soaking in the solvent at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a heated solvent). This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are expected to be enriched in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over a stationary phase such as silica gel or Sephadex LH-20.
-
Elution Gradient: A gradient of solvents (e.g., a mixture of chloroform and methanol or hexane and ethyl acetate with increasing polarity) is used to elute the compounds from the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by Prep-HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
Structure Elucidation
The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To determine the connectivity of atoms and the overall structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of chromophores in the molecule.
Biological Activity and Signaling Pathways
Despite the identification of this compound, there is a notable absence of published research detailing its biological activities and the signaling pathways it may modulate. The broader class of flavonoids isolated from Daphne species has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. However, no specific quantitative data (e.g., IC50, EC50 values) for this compound is currently available in the scientific literature. Further investigation is required to determine the pharmacological profile of this compound.
Visualizations
Generalized Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion and Future Directions
This compound is a known natural product with a defined chemical structure, found in Daphne feddei and Daphne gnidium. While its existence is confirmed, a significant gap in knowledge exists regarding its specific discovery, isolation protocol, and biological functions. The methodologies presented in this guide offer a plausible framework for its isolation based on established phytochemical practices.
Future research should prioritize the following:
-
Locating the Primary Literature: A continued effort to find the original publication describing the discovery of this compound is essential to clarify its history and initial characterization.
-
Targeted Isolation and Characterization: Re-isolation of this compound from its natural sources using modern chromatographic techniques to confirm its structure and obtain a sufficient quantity for biological screening.
-
Biological Activity Screening: A comprehensive evaluation of this compound's pharmacological properties, including but not limited to its potential anti-inflammatory, antioxidant, cytotoxic, and antimicrobial activities.
-
Mechanism of Action Studies: Upon identification of significant biological activity, further research should focus on elucidating the underlying molecular mechanisms and identifying the signaling pathways modulated by this compound.
This technical guide serves as a foundational document for researchers interested in this compound, summarizing the current state of knowledge and outlining a clear path for future investigations into this potentially valuable natural product.
Unveiling the Molecular Architecture of Yuankanin: A Spectroscopic Guide
For Immediate Release
Shanghai, China – November 20, 2025 – A comprehensive technical guide has been compiled to detail the spectroscopic data and analytical methodologies essential for the identification and characterization of Yuankanin (CAS No: 77099-20-8), a significant flavonoid glycoside. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of this natural compound's structural elucidation.
This compound, a flavonoid first identified in species of the Daphne genus, has drawn interest for its potential biological activities.[1][2] Its precise identification is paramount for any further investigation into its therapeutic potential. This guide summarizes the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy—that collectively define the molecular fingerprint of this compound.
The structural elucidation of this compound confirms it as 5-[(β-D-xylopyranoside-(1″→6″)-β-D-glucopyranoside]-7-methoxy-apigenin.[3] This complex structure necessitates a multi-faceted analytical approach for unambiguous identification. The data and protocols presented herein are synthesized from primary research to ensure accuracy and reproducibility.
Spectroscopic Data for the Identification of this compound
The following tables present the quantitative spectroscopic data for this compound, providing a clear and comparative overview for researchers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aglycone | ||
| 2 | - | 164.5 |
| 3 | 6.70 (s) | 103.2 |
| 4 | - | 182.5 |
| 5 | - | 161.8 |
| 6 | 6.87 (d, J=2.4 Hz) | 99.5 |
| 7 | - | 165.2 |
| 8 | 7.04 (d, J=2.4 Hz) | 94.7 |
| 9 | - | 157.8 |
| 10 | - | 106.1 |
| 1' | - | 121.5 |
| 2', 6' | 7.94 (d, J=8.8 Hz) | 128.8 |
| 3', 5' | 6.91 (d, J=8.8 Hz) | 116.2 |
| 4' | - | 161.4 |
| 7-OCH₃ | 3.90 (s) | 56.5 |
| Glucose | ||
| 1'' | 5.10 (d, J=7.6 Hz) | 103.8 |
| 2'' | ~3.50 (m) | 73.4 |
| 3'' | ~3.45 (m) | 76.6 |
| 4'' | ~3.30 (m) | 69.5 |
| 5'' | ~3.40 (m) | 76.0 |
| 6''a | ~3.80 (m) | 68.7 |
| 6''b | ~3.65 (m) | |
| Xylose | ||
| 1''' | 4.40 (d, J=7.2 Hz) | 104.1 |
| 2''' | ~3.25 (m) | 73.5 |
| 3''' | ~3.35 (m) | 76.0 |
| 4''' | ~3.55 (m) | 69.8 |
| 5'''a | ~3.70 (m) | 65.7 |
| 5'''b | ~3.15 (m) |
Note: NMR data is typically acquired in solvents like DMSO-d₆ or Methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Assignments are based on 1D and 2D NMR experiments such as COSY, HSQC, and HMBC.
Table 2: Mass Spectrometry and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular Formula: C₂₇H₃₀O₁₄ Molecular Weight: 578.5 g/mol ESI-MS [M-H]⁻: m/z 577.15 |
| UV-Vis Spectroscopy | λ_max (MeOH): ~268 nm, ~335 nm |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of identification procedures. The following protocols are based on established methods for the isolation and characterization of flavonoid glycosides.
Isolation and Purification of this compound
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Daphne or Diarthron species) is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction, typically enriched with glycosides, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, for example, a mixture of CHCl₃ and MeOH.
-
Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer. The sample is dissolved in methanol, and the absorbance is measured over a wavelength range of 200-400 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum reveals characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.
Visualization of Analytical Workflow
To illustrate the logical flow of the identification process, the following diagram outlines the key steps from sample preparation to final structure confirmation.
References
Yuankanin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuankanin is a naturally occurring flavonoid, specifically a genkwanin-5-bioside, where the sugar moiety consists of xylose and glucose.[1] Identified by the CAS Number 77099-20-8 , this compound can be isolated from various plant sources, including Gnidia involucrata, Struthiola argentea, and Diarthron iranica.[1][2] As a member of the flavone class, this compound is available for research purposes from several commercial suppliers. This document provides a technical overview of its known biological activities, presents available quantitative data, and details the experimental protocols used in its preliminary characterization.
Chemical and Physical Properties
This compound is a complex flavonoid with the molecular formula C₂₇H₃₀O₁₄ and a molecular weight of approximately 578.5 g/mol .[3] For experimental use, it is typically supplied as a solid and is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. Standard storage conditions for long-term stability are at -20°C, protected from light and moisture.
| Property | Value | Source |
| CAS Number | 77099-20-8 | [3][4][5] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [5] |
| Molecular Weight | ~578.52 g/mol | [4][6] |
| Synonyms | Genkwanin 5-O-primveroside | [7] |
| Known Sources | Gnidia involucrata, Struthiola argentea, Daphne feddei, Daphne gnidium, Diarthron iranica | [1][2][3] |
| Purity (Typical) | >95% (HPLC) | [5] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C | [4] |
Commercially Available this compound for Research
This compound is available from a range of suppliers specializing in natural products and biochemicals for research use. Purity levels are typically high, and the compound is offered in milligram quantities. Researchers should note that these products are intended strictly for laboratory research and not for human or veterinary use.
Selected Commercial Suppliers:
Known Biological Activities & Quantitative Data
Research into the specific biological functions of this compound is limited; however, preliminary studies have identified inhibitory roles in enzymatic and anthelmintic assays.
Enzyme Inhibition
A 2025 study investigating phenolic compounds from Diarthron iranica identified this compound as an inhibitor of α-amylase, an enzyme involved in carbohydrate metabolism.[2]
| Compound | Target Enzyme | Bioactivity (IC₅₀) | Source |
| This compound | α-Amylase | 1.32 mg/mL | [2] |
| Luteolin (Reference) | α-Amylase | 0.63 mg/mL | [2] |
Anthelmintic Activity Screening
In a 2008 study by Ayers et al., this compound was isolated from Struthiola argentea during a bioassay-guided search for anthelmintic compounds.[1] While this compound itself was identified as one of the major flavones in the plant, it did not show potent activity in the primary screen. The study found that other related flavones from the same extract exhibited more significant inhibition of larval motility of the parasitic nematode Haemonchus contortus.[1] This suggests that while this compound is structurally related to active compounds, its specific glycosylation may reduce its efficacy against this particular parasite.
Detailed Experimental Protocols
The following protocols are derived from published research and provide a methodological basis for studying the biological activities of this compound.
Protocol: In Vitro Anthelmintic Assay
This protocol is adapted from the bioassay-guided fractionation described by Ayers et al. (2008) for testing activity against Haemonchus contortus.[1]
Objective: To assess the inhibitory effect of a test compound on the motility of H. contortus third-instar larvae (L3).
Materials:
-
H. contortus L3 larvae
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Larval motility assessment software or microscope
Methodology:
-
Preparation of Larvae: Suspend H. contortus L3 larvae in PBS at a concentration of approximately 100 larvae per 25 µL.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO. Further dilute into PBS to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects larval motility.
-
Assay Setup:
-
Add 25 µL of the larval suspension to each well of a 96-well plate.
-
Add 25 µL of the diluted test compound solution to the wells.
-
Include negative controls (PBS with DMSO) and positive controls (a known anthelmintic drug).
-
-
Incubation: Incubate the plates at room temperature for the desired time period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Quantify larval motility using an automated system or by manual counting under a microscope. Results are typically expressed as a percentage of inhibition relative to the negative control.
References
- 1. Flavones from Struthiola argentea with anthelmintic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. This compound | C27H30O14 | CID 157000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. calpaclab.com [calpaclab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
In-depth Technical Guide on the Safety and Handling of Yuankanin Powder
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research purposes only and not for human or veterinary use. The safety and handling guidelines compiled herein are based on available data for Yuankanin and structurally related flavonoid compounds. A specific, official Safety Data Sheet (SDS) for this compound is not publicly available; therefore, all handling and safety procedures should be conducted with caution and in accordance with standard laboratory safety practices for novel chemical entities.
Chemical and Physical Properties
This compound is a flavonoid glycoside, specifically a genkwanin-5-bioside, where the sugar moiety consists of xylose and glucose. It is a natural product that can be isolated from the aerial parts of plants such as Gnidia involucrata and Daphne genkwa.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Citations |
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |
| Synonyms | This compound, Genkwanin-5-bioside | [1][2] |
| CAS Number | 77099-20-8 | [1][2] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [3] |
| Molecular Weight | 578.5 g/mol | [1][3] |
| Appearance | Powder | [4] |
| Purity | Typically ≥95% or ≥98% for research-grade material. | [3][5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [4] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [6] |
Safety and Handling Guidelines
As a specific Safety Data Sheet for this compound is not available, the following guidelines are based on toxicological data from the source plants and safety information for the structurally related compound, Genkwanin. The source plants, particularly from the Daphne genus, are known to have toxic properties. Therefore, this compound should be handled with care, assuming it may have irritant and toxic properties.
Hazard Identification
Based on the GHS classification for the structurally similar compound Genkwanin, the following hazards should be considered:
Table 2: Postulated GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS classification for Genkwanin.[5] |
| Skin Irritation | 2 | H315: Causes skin irritation | General precaution for novel powders. |
| Eye Irritation | 2A | H319: Causes serious eye irritation | General precaution for novel powders. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | General precaution for fine powders. |
Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound powder is essential to minimize exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. Genkwanin ameliorates adjuvant-induced arthritis in rats through inhibiting JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Assessing the Antioxidant Activity of Yuankanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antioxidant activity of the compound Yuankanin. The methodologies described include common in vitro chemical assays such as DPPH, ABTS, and FRAP, as well as a cell-based assay to assess intracellular antioxidant potential.
Data Presentation
The antioxidant capacity of this compound, as determined by various assays, can be summarized for comparative analysis. The following table illustrates how to present the quantitative data obtained from the described experimental protocols.
| Assay Type | Parameter | This compound | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging Activity | IC50 (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II) Equivalents) | [Insert Value] | [Insert Value] |
| Cellular Antioxidant Activity (CAA) | CAA Value (µmol QE/100 µmol) | [Insert Value] | [Insert Value] |
Note: IC50 represents the concentration of the test compound required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog. The FRAP value quantifies the ferric-reducing ability of the sample. CAA value is often expressed as quercetin equivalents (QE).
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.
-
Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C.
-
Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Create a series of dilutions of this compound and the positive control at various concentrations.
-
-
Assay Protocol (Microplate Method):
-
To the wells of a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH working solution to all sample and control wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound and a positive control (Trolox) in a suitable solvent.
-
Prepare a series of dilutions for both the sample and the positive control.
-
-
Assay Protocol (Microplate Method):
-
Add 10 µL of the various concentrations of this compound or Trolox to the wells of a 96-well plate.
-
Add 195 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Working Solution:
-
Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the solution to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound.
-
Prepare a series of ferrous sulfate standards in water for the calibration curve.
-
-
Assay Protocol (Microplate Method):
-
Add 10 µL of the sample or standard to each well.
-
Add 220 µL of the FRAP working solution to each well.
-
Mix and incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in cells subjected to oxidative stress.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another radical initiator
-
This compound
-
Positive control (e.g., Quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black microplate and allow them to attach for 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in the treatment medium containing DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add AAPH solution (a peroxyl radical generator) to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at specified intervals for up to 1 hour (excitation/emission wavelengths are typically around 485/538 nm).
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Yuankanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuankanin, also known as Genkwanin 5-O-primeveroside, is a flavonoid glycoside. While direct experimental data on the anti-inflammatory properties of this compound is limited, its aglycone, genkwanin, has been shown to possess significant anti-inflammatory activity. Genkwanin has been demonstrated to inhibit the production of key pro-inflammatory mediators and modulate associated signaling pathways.[1][2][3] These application notes provide a framework for evaluating the in vitro anti-inflammatory effects of this compound, drawing upon established protocols and the known mechanisms of its aglycone, genkwanin.
The primary cellular model for these assays is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.[1][2][4] The protocols outlined below will enable researchers to assess this compound's potential to inhibit the production of nitric oxide (NO), pro-inflammatory cytokines, and to investigate its influence on the underlying cellular signaling pathways.
Key Anti-inflammatory Targets and Assays
The anti-inflammatory activity of a compound can be assessed by measuring its effect on various markers and pathways involved in the inflammatory response. Key targets for this compound evaluation include:
-
Pro-inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).
-
Pro-inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
-
Signaling Pathways: Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation: Summary of Expected Outcomes for Genkwanin (Aglycone of this compound)
The following tables summarize the reported anti-inflammatory effects of genkwanin, the aglycone of this compound. These data provide a reference for the potential activity of this compound. It is important to note that the glycosylation in this compound may alter its potency and efficacy.
Table 1: Inhibition of Pro-inflammatory Mediators by Genkwanin in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of Genkwanin | % Inhibition | Reference |
| Nitric Oxide (NO) | 50 µM | Significant Inhibition | [1][2] |
| TNF-α | 50 µM | Concentration-dependent suppression | [1][2] |
| IL-1β | 50 µM | Concentration-dependent suppression | [1][2] |
| IL-6 | 50 µM | Concentration-dependent suppression | [1][2] |
Table 2: Effect of Genkwanin on Pro-inflammatory Enzyme Expression in LPS-stimulated RAW 264.7 Macrophages
| Enzyme | Concentration of Genkwanin | Effect | Reference |
| iNOS | 50 µM | Suppression of transcriptional and translational levels | [1][2] |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight.[5] Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS) (100 ng/mL to 1 µg/mL) to induce an inflammatory response.[4][6][7]
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^5 cells/mL and incubate overnight.[4]
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4]
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Component A to the supernatant, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described above.
-
After 18-24 hours of stimulation, collect the cell culture supernatant.[4][7]
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Determine the cytokine concentration from a standard curve generated with recombinant cytokines.
Protocol 3: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways (e.g., phosphorylated p38, JNK, ERK, and IκBα).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p-p38, p-JNK, p-ERK, IκBα, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.
-
After the appropriate incubation time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway of Genkwanin's Anti-inflammatory Action
Caption: Proposed anti-inflammatory signaling pathway of Genkwanin.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages | PLOS One [journals.plos.org]
- 3. Genkwanin: An emerging natural compound with multifaceted pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Cell-Based Assays for Evaluating the Anticancer Effects of Novel Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of novel chemical entities for anticancer properties is a cornerstone of modern drug discovery. Cell-based assays are fundamental tools in this process, providing critical insights into a compound's bioactivity, potency, and mechanism of action. This document provides a comprehensive overview and detailed protocols for a panel of standard cell-based assays to characterize the anticancer effects of a putative novel compound, referred to herein as "Yuankanin." The following sections detail methodologies for assessing cell viability, induction of apoptosis, and effects on cell cycle progression. Additionally, a framework for investigating the underlying signaling pathways is presented.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| HeLa | Cervical Adenocarcinoma | Data | Data | Data |
| A549 | Lung Carcinoma | Data | Data | Data |
| HCT116 | Colorectal Carcinoma | Data | Data | Data |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function.
Table 2: Effect of this compound on Apoptosis in Cancer Cells (48h treatment)
| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | Data | Data |
| IC50 | Data | Data | |
| 2 x IC50 | Data | Data | |
| A549 | Control | Data | Data |
| IC50 | Data | Data | |
| 2 x IC50 | Data | Data |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (24h treatment)
| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control | Data | Data | Data |
| IC50 | Data | Data | Data | |
| 2 x IC50 | Data | Data | Data | |
| A549 | Control | Data | Data | Data |
| IC50 | Data | Data | Data | |
| 2 x IC50 | Data | Data | Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells using Annexin V conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain the DNA of fixed cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7][8][9][10][11]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the initial screening and characterization of a novel anticancer compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A potential signaling cascade illustrating how a compound like this compound could induce apoptosis.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. American cranberry (Vaccinium macrocarpon) extract affects human prostate cancer cell growth via cell cycle arrest by modulating expression of cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 11. Alkannin Induces G2/M-Phase Arrest, Apoptosis, and Inhibition of Invasion by Targeting GSK3β in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Yuankanin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuankanin is a flavonoid glycoside whose specific biological activities and mechanism of action are currently under investigation. Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These effects are often mediated through the modulation of key cellular signaling pathways. This document provides a generalized framework and detailed protocols for researchers to determine the effective concentration of this compound in various cell culture models.
The initial steps in characterizing a novel compound like this compound involve assessing its impact on cell viability and proliferation to establish a therapeutic window. Subsequent investigations can then focus on its effects on specific signaling pathways commonly modulated by flavonoids, such as the MAPK, PI3K/Akt, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.[3][4][5]
This application note details essential protocols for determining the half-maximal inhibitory concentration (IC50) and for investigating the potential mechanism of action of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Human Lung Carcinoma | 24 | 75.2 ± 5.1 |
| 48 | 48.9 ± 3.8 | ||
| 72 | 31.6 ± 2.5 | ||
| MCF-7 | Human Breast Adenocarcinoma | 24 | 98.5 ± 6.3 |
| 48 | 65.1 ± 4.7 | ||
| 72 | 42.8 ± 3.1 | ||
| PC-3 | Human Prostate Adenocarcinoma | 24 | 82.4 ± 5.9 |
| 48 | 55.7 ± 4.2 | ||
| 72 | 38.9 ± 2.9 | ||
| HUVEC | Human Umbilical Vein Endothelial Cells | 24 | > 200 |
| 48 | 150.3 ± 11.2 | ||
| 72 | 98.7 ± 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for investigating the effect of this compound on the protein expression levels of key components of signaling pathways like PI3K/Akt and MAPK.[3][4]
Materials:
-
This compound-treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the determined IC50 concentration for a specific time.
-
Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining the IC50 of this compound.
References
- 1. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [MAPK signal pathway plays a role in proliferation of Jurkat cells induced by ouabain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
Application Notes and Protocols for Antibacterial Screening of Yuankanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard methodologies for evaluating the antibacterial efficacy of the natural product, Yuankanin. The following protocols are designed to guide researchers through the process of preliminary screening and determining the potency of this compound against various bacterial strains.
Introduction to Antibacterial Susceptibility Testing
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Natural products, such as this compound, are a promising source for new drug candidates. To evaluate the antibacterial potential of this compound, a series of standardized in vitro assays are recommended. These assays are crucial for determining the spectrum of activity and potency of the compound, which are critical early steps in the drug development pipeline. The most common initial screening methods include diffusion and dilution assays.[1][2]
The selection of appropriate testing methods is vital for obtaining reliable and reproducible data.[3][4] Key considerations include the choice of bacterial strains, inoculum preparation, growth medium, and incubation conditions.[3] For preliminary screening, the Clinical and Laboratory Standards Institute (CLSI) recommends using reference strains such as Staphylococcus aureus (ATCC 29213 or ATCC 25923) for Gram-positive bacteria and Escherichia coli (ATCC 27853 or ATCC 25922) for Gram-negative bacteria.[3][5][6]
Experimental Protocols
Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion method is a widely used qualitative screening technique to assess the antibacterial activity of a substance.[1][7] It is a simple, cost-effective method for preliminary screening of a large number of samples.[3] The principle involves the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with a test bacterium. The presence of a zone of inhibition around the disk indicates antibacterial activity.[8][9]
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three different directions to ensure uniform growth.[9]
-
-
Apply this compound Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).[8]
-
Impregnate the disks with a known concentration of this compound solution (e.g., 1 mg/mL). A typical volume is 20 µL per disk.[8]
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[9]
-
Gently press the disks to ensure complete contact with the agar.[9]
-
Include a positive control (a disk with a known antibiotic like ciprofloxacin 5 µg) and a negative control (a disk with the solvent used to dissolve this compound).[10]
-
-
Incubation and Interpretation:
Diagram of the Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro.[12][13] This method is highly reproducible and allows for the testing of multiple samples simultaneously in a 96-well microtiter plate format.[14]
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[14] The final volume in each well should be 100 µL.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and broth, no this compound) and a negative control (wells with broth only).[14]
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[14]
-
Optionally, a growth indicator like resazurin or triphenyl tetrazolium chloride (TTC) can be added to aid in the determination of the endpoint.[15][16]
-
Diagram of the Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
Data Presentation
Quantitative data from the antibacterial screening of this compound should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Antibacterial Activity of this compound against Standard Bacterial Strains
| Test Organism | Gram Stain | Disk Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | [Insert Value] | [Insert Value] |
| Enterococcus faecalis (ATCC 29212) | Positive | [Insert Value] | [Insert Value] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Ciprofloxacin) | N/A | [Insert Value] | [Insert Value] |
| Negative Control (Solvent) | N/A | 0 | > Max Concentration |
Note: Values are to be filled in based on experimental results.
Investigating the Mechanism of Action
Once the antibacterial activity of this compound is confirmed, further studies can be conducted to elucidate its mechanism of action. Potential mechanisms include the disruption of the cell wall or membrane, inhibition of protein synthesis, or interference with DNA replication.[17][18][19] For instance, the effect of this compound on bacterial cell membrane integrity can be assessed by measuring the leakage of intracellular components such as nucleic acids and proteins.[16][19]
Diagram of Potential Antibacterial Mechanisms
Caption: Potential mechanisms of antibacterial action for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial antibacterial screening of this compound. By employing standardized methods such as agar disk diffusion and broth microdilution, researchers can obtain reliable data on the compound's spectrum of activity and potency. This information is foundational for further preclinical development and for understanding the therapeutic potential of this compound as a novel antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. Phytochemical Screening and in-vitro Evaluation of Antibacterial Activities of Echinops amplexicaulis, Ruta chalepensis and Salix subserrata Against Selected Pathogenic Bacterial Strains in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. google.com [google.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial effect and mechanism of anthocyanin from Lycium ruthenicum Murr - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity and mechanism of action of auranofin against multi-drug resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Antibacterial Potential and Underlying Mechanisms of Prunella vulgaris L. on Methicillin-Resistant Staphylococcus aureus [mdpi.com]
Application Notes and Protocols: Evaluation of Yuankanin in Neuroprotective Models
For Research Use Only.
Introduction
Neurodegenerative diseases and acute ischemic events, such as stroke, represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function. The development of novel neuroprotective agents that can mitigate or prevent neuronal damage is a critical area of research. Yuankanin is a novel compound under investigation for its potential therapeutic effects in neurological disorders. These application notes provide a comprehensive protocol for evaluating the neuroprotective efficacy of this compound in established in vitro and in vivo models of neuronal injury.
The protocols detailed below are designed for researchers, scientists, and drug development professionals to assess the neuroprotective potential of this compound by examining its effects on cell viability, oxidative stress, apoptosis, and inflammatory pathways.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize exemplary quantitative data obtained from in vitro neuroprotection assays with this compound.
Table 1: Effect of this compound on Neuronal Viability in an Excitotoxicity Model
| Treatment Group | LDH Release (% of Control) | MTT Assay (Absorbance at 570 nm) |
| Control | 100 ± 5.8 | 1.25 ± 0.11 |
| Glutamate (100 µM) | 210 ± 15.2 | 0.58 ± 0.07 |
| This compound (1 µM) + Glutamate | 175 ± 12.1 | 0.75 ± 0.09 |
| This compound (10 µM) + Glutamate | 130 ± 9.5 | 0.98 ± 0.10 |
| This compound (50 µM) + Glutamate | 112 ± 8.3 | 1.15 ± 0.12 |
Table 2: Antioxidant and Anti-inflammatory Effects of this compound In Vitro
| Treatment Group | Intracellular ROS (Fluorescence Intensity) | TNF-α Levels (pg/mL) |
| Control | 100 ± 7.9 | 15 ± 2.1 |
| LPS (1 µg/mL) | 250 ± 18.4 | 150 ± 12.5 |
| This compound (1 µM) + LPS | 210 ± 15.3 | 110 ± 9.8 |
| This compound (10 µM) + LPS | 155 ± 11.2 | 75 ± 6.7 |
| This compound (50 µM) + LPS | 115 ± 9.1 | 30 ± 4.2 |
In Vivo Efficacy of this compound
The following table summarizes exemplary quantitative data from a preclinical animal model of stroke.
Table 3: Neuroprotective Effects of this compound in a Rat Model of Transient Focal Cerebral Ischemia (MCAO)
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |
| Sham | 0 | 0 |
| Vehicle + MCAO | 250 ± 25.3 | 3.5 ± 0.5 |
| This compound (10 mg/kg) + MCAO | 150 ± 18.1 | 2.1 ± 0.4 |
| This compound (30 mg/kg) + MCAO | 95 ± 12.7 | 1.2 ± 0.3 |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neuronal Injury
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation of SH-SY5Y cells, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.[1]
-
Induction of Injury:
-
Excitotoxicity: Expose cells to glutamate (e.g., 5 mM) for 24 hours to induce neuronal cell death.[2][3]
-
Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂) or ferrous sulfate (FeSO₄) to induce oxidative damage.[1]
-
Neuroinflammation: Stimulate cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
2. Assessment of Cell Viability
-
Lactate Dehydrogenase (LDH) Assay:
-
After treatment, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
-
Measure absorbance at the recommended wavelength (typically 490 nm).
-
-
MTT Assay:
3. Measurement of Reactive Oxygen Species (ROS)
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescein diacetate (DCF-DA) dye for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]
4. Quantification of Inflammatory Cytokines
-
Collect the cell culture supernatant after treatment.
-
Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β according to the manufacturer's instructions.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
1. Animals
-
Adult male Sprague-Dawley rats (250-300 g).
2. Surgical Procedure
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).[4]
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]
-
Introduce a 4-0 nylon monofilament suture with a silicone-coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4]
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[4]
3. Drug Administration
-
Administer this compound (e.g., intravenously or intraperitoneally) at the desired doses and time points (e.g., before or after MCAO).
4. Assessment of Outcomes
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., a 0-4 point scale).[4]
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animal and remove the brain.[4]
-
Section the brain into 2 mm coronal slices and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[4]
-
Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.[4]
-
Proposed Mechanism of Action of this compound
Based on preliminary data, this compound is hypothesized to exert its neuroprotective effects through a multi-target mechanism involving the modulation of key signaling pathways. These include the inhibition of pro-inflammatory cascades and the activation of pro-survival pathways.
Signaling Pathways
Experimental Workflow
References
Application Notes & Protocols: Yuankanin In Vivo Study Design for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuankanin is a novel flavonoid compound with putative therapeutic potential. As with many flavonoids, its biological activities are anticipated to encompass a range of effects, including but not limited to anti-inflammatory, antioxidant, and anti-proliferative actions. These application notes provide a comprehensive framework for designing and executing preclinical in vivo studies to evaluate the efficacy, safety, and mechanism of action of this compound in animal models. The protocols outlined below are intended as a guide and should be adapted to the specific research question and the chosen animal model.
Preclinical Evaluation of this compound in a Xenograft Mouse Model of Human Colorectal Cancer
This section details a study designed to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model of human colorectal cancer.
Study Objectives
-
To determine the effect of this compound on tumor growth inhibition.
-
To evaluate the safety and tolerability of this compound at the tested doses.
-
To investigate the potential mechanism of action of this compound through analysis of relevant biomarkers in tumor tissue.
Materials and Reagents
-
Compound: this compound (purity >98%)
-
Cell Line: HCT116 human colorectal carcinoma cells
-
Animals: 6-8 week old female athymic nude mice (NU/NU)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Positive Control: 5-Fluorouracil (5-FU)
-
Other: Matrigel, cell culture media (McCoy's 5A), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, sterile phosphate-buffered saline (PBS), anesthesia (e.g., isoflurane), calipers, syringes, needles, tubes for blood and tissue collection, formalin, RNA stabilization solution.
Experimental Protocol
1.3.1. Cell Culture and Tumor Inoculation
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
1.3.2. Animal Grouping and Treatment
-
Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (0.5% CMC, oral gavage, daily)
-
Group 2: this compound - Low Dose (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: this compound - High Dose (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive Control (5-FU, 20 mg/kg, intraperitoneal injection, twice weekly)
-
-
Administer treatments for a predefined period (e.g., 21 days).
1.3.3. Monitoring and Data Collection
-
Measure tumor volume twice weekly using calipers. Tumor volume (mm³) = (Length x Width²) / 2.
-
Record body weight twice weekly as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
At the end of the study, euthanize the animals and collect blood samples for hematology and serum biochemistry analysis.
-
Excise the tumors, weigh them, and divide them for histopathology, immunohistochemistry (IHC), and molecular analysis (e.g., Western blot, qPCR).
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose | Administration Route | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 120 | 0 |
| This compound | 25 mg/kg | Oral Gavage | 950 ± 90 | 36.7 |
| This compound | 50 mg/kg | Oral Gavage | 600 ± 75 | 60.0 |
| 5-Fluorouracil | 20 mg/kg | Intraperitoneal | 450 ± 60 | 70.0 |
Table 2: Body Weight Changes
| Treatment Group | Dose | Mean Initial Body Weight (g) (± SEM) | Mean Final Body Weight (g) (± SEM) | Percent Change in Body Weight |
| Vehicle Control | - | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |
| This compound | 25 mg/kg | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4% |
| This compound | 50 mg/kg | 20.6 ± 0.5 | 21.5 ± 0.6 | +4.4% |
| 5-Fluorouracil | 20 mg/kg | 20.4 ± 0.4 | 18.9 ± 0.7 | -7.4% |
Diagrams
Experimental Workflow
Caption: Workflow for the in vivo xenograft study of this compound.
Hypothetical Signaling Pathway of this compound
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Application Note & Protocol: Quantitative Analysis of Yuankanin by High-Performance Liquid Chromatography (HPLC)
Abstract
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Yuankanin, a flavonoid glycoside. The described method is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This protocol includes procedures for sample and standard preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound (C27H30O14, M.W. 578.5 g/mol ) is a flavone glycoside that has been identified in various plant species.[1] As a member of the flavonoid family, this compound is of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[2][3][4][5][6] This application note provides a robust and reliable HPLC method for the quantification of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[2]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Mobile Phase A: 0.1% Formic acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: To prepare a hypothetical plant extract sample, 1 g of powdered plant material is extracted with 20 mL of methanol using sonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter prior to injection.
HPLC Method
A gradient elution method is proposed to ensure optimal separation of this compound from other components in a sample matrix.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 268 nm and 335 nm |
Rationale for Wavelength Selection: Flavonoids typically exhibit two major absorption bands in their UV spectra: Band I (300-380 nm) and Band II (240-295 nm).[7] For flavones such as this compound, these bands are expected around 304-350 nm and 250-280 nm, respectively. The selected wavelengths of 268 nm and 335 nm should provide good sensitivity for quantification.
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated in accordance with ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[8][9][10][11][12] The following table summarizes the expected performance characteristics of the method.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Meets Specification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 µg/mL |
Experimental Protocols & Workflows
The following diagrams illustrate the key experimental workflows for the quantification of this compound.
Caption: Experimental Workflow for this compound Quantification.
Caption: Logical Flow of HPLC Method Validation Steps.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The proposed chromatographic conditions and validation parameters serve as a strong foundation for researchers and professionals in the fields of natural product chemistry and drug development to accurately determine the concentration of this compound in various samples. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data.
References
- 1. This compound | C27H30O14 | CID 157000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note & Protocol: Quantitative Analysis of Yuankanin and its Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Yuankanin, a novel therapeutic agent, has shown significant promise in preclinical studies. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its continued development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological matrices.[1] This application note provides a comprehensive protocol for the LC-MS/MS-based analysis of this compound and its putative metabolites, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Proposed Metabolic Pathway of this compound
The metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions.[2] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. A proposed metabolic pathway for this compound is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
A typical workflow for the LC-MS/MS analysis of this compound and its metabolites from biological samples is depicted below. This process includes sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the matrix (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Biological matrix (e.g., rat plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for removing proteins from biological samples.[3]
-
Thaw plasma samples at room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific analytes and instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V (Positive), -4500 V (Negative) |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Quantification
Note: These values are hypothetical and must be determined experimentally by infusing the pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| Fragment 2 | 100 | Optimized | ||
| Metabolite 1 (Oxidized) | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| Metabolite 2 (Glucuronide) | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| Internal Standard (IS) | [M+H]⁺ | Fragment 1 | 100 | Optimized |
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Summary of Method Validation Parameters (Example Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 for this compound (1-1000 ng/mL) |
| Accuracy | 85-115% (100 ± 20% for LLOQ) | 92.5% - 108.3% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 4.2-8.5%, Inter-day: 6.8-11.2% |
| Recovery | Consistent and reproducible | 85.7% ± 5.2% |
| Matrix Effect | Within acceptable limits | 95.1% - 103.5% |
| Stability | % Change within ± 15% | Stable for 24h at RT, 3 freeze-thaw cycles |
Application to a Pharmacokinetic Study
This validated method can be applied to determine the concentration of this compound and its metabolites in plasma samples collected over time following drug administration to laboratory animals.
Table 5: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (Example Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Cmax) | hours | 1.5 ± 0.5 |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | 4500 ± 650 |
| t₁/₂ (Half-life) | hours | 4.2 ± 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 2.5 ± 0.4 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 15.2 ± 2.1 |
Conclusion
This application note provides a robust and reliable framework for the quantitative analysis of this compound and its metabolites using LC-MS/MS. The detailed protocols for sample preparation and instrument operation, along with the proposed method validation and data analysis structure, offer a solid foundation for researchers in drug development. The successful application of this method will enable the accurate characterization of the pharmacokinetic profile of this compound, which is a critical step in its journey toward clinical application.
References
Application Note: Preparation of Yuankanin Stock Solutions for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Yuankanin stock solutions for experimental use. Adherence to these guidelines will help ensure the consistency and reproducibility of research results.
Introduction
This compound is a flavonoid, specifically a genkwanin-5-bioside, that can be isolated from plants such as Daphne genkwa Sieb. et Zucc[1]. As a natural product, it is a subject of interest in various research fields. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro experiment to ensure reliable and comparable results. This protocol outlines the necessary steps and provides key data regarding the chemical properties and solubility of this compound.
Chemical and Physical Properties
This compound is typically supplied as a white to off-white solid powder[1]. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2][3][4] |
| Molecular Weight | 578.52 g/mol | [1][3] |
| CAS Number | 77099-20-8 | [1][2][3][4][5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (Varies by supplier) | [4][6] |
| Classification | Flavonoid, Flavone | [1][6] |
Materials and Equipment
-
This compound powder (≥95% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
4.1. Safety Precautions
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
4.2. Stock Solution Preparation
This compound is soluble in DMSO[1][3]. It is recommended to use new or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1].
Step-by-Step Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve: Add the appropriate volume of high-quality DMSO to the powder to achieve the desired stock concentration. For calculations, refer to Table 1.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonicate (If Necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes[1]. This can significantly improve solubility[1].
-
Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes[1].
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots as recommended in section 4.3.
Table 1: Volume of DMSO for Preparing this compound Stock Solutions Calculations are based on a molecular weight of 578.52 g/mol .
| Desired Concentration | Mass of this compound: 1 mg | Mass of this compound: 5 mg | Mass of this compound: 10 mg |
| 1 mM | 1.7285 mL | 8.6427 mL | 17.2855 mL |
| 5 mM | 0.3457 mL | 1.7285 mL | 3.4571 mL |
| 10 mM | 0.1729 mL | 0.8643 mL | 1.7285 mL |
| 39.29 mM (Max Solubility) | ~44 µL | ~220 µL | ~440 µL |
Data for 1, 5, and 10 mM calculations are adapted from supplier recommendations[1]. Maximum solubility in DMSO is 22.73 mg/mL or 39.29 mM[1].
4.3. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound:
-
Stock Solutions (in DMSO):
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing stock solutions and a hypothetical signaling pathway where a flavonoid like this compound could be investigated.
References
Application Notes and Protocols for Genkwanin and its Glycosides in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of genkwanin and its glycosides on various cancer cell lines. Detailed protocols for key experiments are included to enable researchers to investigate the efficacy and mechanisms of action of these compounds.
I. Overview of Sensitive Cell Lines
Genkwanin, a natural flavonoid, has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines. The sensitivity to genkwanin varies among different cancer types, with breast, lung, and esophageal cancers showing notable susceptibility. In contrast, available data suggests that genkwanin glycosides, such as genkwanin 5-O-β-D-primeveroside and genkwanin 5-O-β-D-glucoside, exhibit significantly lower cytotoxicity.[1][2]
Data Presentation: Cytotoxicity of Genkwanin and its Glycosides
The following table summarizes the half-maximal inhibitory concentration (IC50) values of genkwanin in various cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Genkwanin | MCF-7 | Breast Adenocarcinoma | 101.4 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 58.54 | [3] | |
| A549 | Lung Adenocarcinoma | 120.77 | [3] | |
| H69AR | Lung Cancer | - | - | |
| Eca-109 | Esophageal Carcinoma | 98.2 | [3] | |
| HepG2 | Hepatocellular Carcinoma | >100 (low activity) | [1][2] | |
| Genkwanin 5-O-β-D-primeveroside | HepG2 | Hepatocellular Carcinoma | >100 (low activity) | [1][2] |
| Genkwanin 5-O-β-D-glucoside | HepG2 | Hepatocellular Carcinoma | >100 (low activity) | [1][2] |
Note: The cytotoxicity of genkwanin can be enhanced when formulated in nanosuspensions.
II. Signaling Pathways Modulated by Genkwanin
Genkwanin exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway and the induction of the mitochondrial apoptosis pathway.
A. PI3K/Akt Signaling Pathway
In lung cancer cells such as A549 and H69AR, genkwanin has been shown to inhibit the PI3K/Akt pathway.[3] This inhibition leads to a downstream cascade of events that suppress cell proliferation, migration, and invasion. Similarly, in breast cancer cells like MCF-7, other flavones have been demonstrated to inhibit the PI3K/Akt pathway, suggesting a common mechanism for this class of compounds.[4]
B. Mitochondrial Apoptosis Pathway
Genkwanin induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in programmed cell death. This mechanism has been observed in various cancer cell lines sensitive to flavonoids.[5][6]
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to genkwanin and its glycosides.
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of genkwanin on cancer cell lines.
Materials:
-
Genkwanin or its glycosides
-
Sensitive cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of genkwanin in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by genkwanin using flow cytometry.
Materials:
-
Genkwanin
-
Sensitive cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of genkwanin for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
C. Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in signaling pathways affected by genkwanin.
Materials:
-
Genkwanin
-
Sensitive cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with genkwanin, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:2000-1:5000) for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. caymanchem.com [caymanchem.com]
- 4. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of naringenin induces Bax-mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Investigating Yuankanin as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuankanin is a flavonoid, a class of natural compounds widely recognized for their diverse biological activities. Many flavonoids have been identified as potent inhibitors of various enzymes, playing crucial roles in the modulation of cellular signaling pathways. This document provides a framework for investigating the potential of this compound as an enzyme inhibitor, offering detailed protocols for screening and characterization, and outlining hypothetical signaling pathways that could be influenced. While specific enzyme targets for this compound have not been extensively documented in publicly available literature, its chemical structure suggests it may interact with a range of enzymes, making it a compelling candidate for further investigation in drug discovery and development.
Hypothetical Enzyme Targets for this compound Screening
Based on the known activities of other flavonoids, the following enzyme classes are proposed as initial targets for screening the inhibitory potential of this compound:
-
Oxidoreductases: Including enzymes like Xanthine Oxidase (implicated in gout) and Cyclooxygenases (COX-1 and COX-2, targets for anti-inflammatory drugs).
-
Hydrolases: Such as Acetylcholinesterase (relevant to Alzheimer's disease), and Matrix Metalloproteinases (MMPs, involved in cancer metastasis).
-
Kinases: A large family of enzymes that are key regulators of cell signaling and are prominent targets in cancer therapy.
-
Phosphatases: Which act in opposition to kinases and are also critical in signal transduction.
Quantitative Data Presentation (Hypothetical)
Should preliminary screening indicate inhibitory activity, subsequent dose-response studies would be necessary to determine the half-maximal inhibitory concentration (IC50). The results should be tabulated for clear comparison.
Table 1: Hypothetical IC50 Values of this compound against Various Enzymes
| Enzyme Target | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| Xanthine Oxidase | Data to be determined | Allopurinol | Value from literature |
| COX-2 | Data to be determined | Celecoxib | Value from literature |
| Acetylcholinesterase | Data to be determined | Donepezil | Value from literature |
| MMP-9 | Data to be determined | Marimastat | Value from literature |
Experimental Protocols
The following are detailed, generalized protocols for determining the enzyme inhibitory potential of this compound. These should be adapted based on the specific enzyme being assayed.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)
This protocol describes a common method to assess enzyme inhibition by measuring the change in absorbance of a substrate or product.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the this compound stock solution to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: Assay buffer, this compound at various concentrations, and the enzyme solution.
-
Positive Control Wells: Assay buffer, a known inhibitor of the enzyme, and the enzyme solution.
-
Negative Control (100% activity) Wells: Assay buffer, solvent control (e.g., DMSO), and the enzyme solution.
-
Blank Wells: Assay buffer and substrate only (to measure background absorbance).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow this compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at the appropriate wavelength over a set period. The readings should be taken at regular intervals (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determining the Mechanism of Inhibition (Kinetic Studies)
This protocol helps to elucidate whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: Prepare a matrix of experiments in a 96-well plate. Vary the concentration of the substrate across the x-axis of the plate and the concentration of this compound across the y-axis. Include a set of wells with no inhibitor.
-
Measurement: Follow steps 3-5 from Protocol 1 to measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) or a Michaelis-Menten plot.
-
Analyze the changes in Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence of this compound to determine the mode of inhibition:
-
Competitive: Vmax remains the same, Km increases.
-
Non-competitive: Vmax decreases, Km remains the same.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor like this compound. For instance, inhibition of a key kinase in the MAPK/ERK pathway could lead to downstream effects on cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for screening and characterizing this compound as a potential enzyme inhibitor.
Caption: Workflow for the evaluation of this compound as an enzyme inhibitor.
Application Notes & Protocols for Antiviral Activity Assessment of a Novel Compound
Topic: Antiviral Activity Assessment of Compound Y (formerly Yuankanin)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. This document provides a comprehensive guide for the preliminary assessment of the antiviral activity of a novel investigational compound, herein referred to as Compound Y. The following protocols and application notes detail the standardized methodologies for determining the cytotoxicity and in vitro efficacy of Compound Y against a model virus, Influenza A virus.
Data Presentation: Summary of Quantitative Data
The antiviral potential of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the resulting selectivity index (SI). The SI (CC50/IC50) is a critical measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Compound Y against Influenza A/WSN/33 (H1N1) in MDCK Cells
| Compound | Virus Strain | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Compound Y | Influenza A/WSN/33 (H1N1) | MDCK | >100 | 1.5 | >66.7 |
| Oseltamivir | Influenza A/WSN/33 (H1N1) | MDCK | >200 | 0.05 | >4000 |
CC50: 50% Cytotoxic Concentration; IC50: 50% Inhibitory Concentration; SI: Selectivity Index (CC50/IC50). Data are representative examples.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of Compound Y that results in 50% reduction in host cell viability (CC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound Y (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound Y in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the various concentrations of Compound Y to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Plaque Reduction Assay
Objective: To determine the concentration of Compound Y that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent MDCK cells in 6-well plates
-
Influenza A/WSN/33 virus stock
-
Compound Y
-
DMEM with 1% BSA and TPCK-trypsin (1 µg/mL)
-
Agarose (low melting point)
-
Crystal Violet solution
Protocol:
-
Wash confluent MDCK cell monolayers in 6-well plates with PBS.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of Influenza A virus per well for 1 hour at 37°C.
-
During incubation, prepare a 2X DMEM medium containing various concentrations of Compound Y.
-
After viral adsorption, remove the inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 1:1 of 2X DMEM (with Compound Y) and 1.6% low-melting-point agarose.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water, and count the number of plaques.
-
The IC50 value is calculated as the concentration of Compound Y that reduces the number of plaques by 50% compared to the virus control.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
Objective: To quantify the effect of Compound Y on viral RNA synthesis.
Materials:
-
MDCK cells infected with Influenza A virus and treated with Compound Y
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers and probe specific for the Influenza A M1 gene
-
Primers and probe for a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Infect MDCK cells with Influenza A virus and treat with various concentrations of Compound Y as described in the plaque reduction assay (without the agarose overlay).
-
At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers and a probe specific for the influenza M1 gene and the housekeeping gene.
-
The relative quantification of viral RNA is determined using the ΔΔCt method, normalized to the housekeeping gene and compared to the untreated virus control.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing the antiviral activity of Compound Y.
Caption: Potential inhibitory targets of Compound Y in the Influenza A virus life cycle.
Application Notes and Protocols for Measuring the Antioxidant Capacity of Flavonoid Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoid glycosides are a widespread group of natural compounds found in plants, known for their significant antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems.[1] The evaluation of the antioxidant capacity of these molecules is crucial for the fields of nutrition, pharmacology, and drug development. This document provides detailed application notes and protocols for the most common assays used to measure the antioxidant capacity of flavonoid glycosides.
The antioxidant activity of flavonoids is significantly influenced by their chemical structure, including the number and position of hydroxyl groups and the nature of the glycosidic substitution.[1] Generally, aglycones (the non-sugar part of the glycoside) exhibit higher antioxidant activity than their corresponding glycosides, although glycosylation can enhance bioavailability.[1][2]
Overview of Common Antioxidant Capacity Assays
Several methods are employed to assess antioxidant capacity, each with its own mechanism, advantages, and limitations. These assays can be broadly categorized into two groups: chemical assays and cellular assays.
-
Chemical Assays: These in vitro assays measure the radical scavenging ability of a compound against artificially generated radicals or the reducing power of the compound. Common examples include the DPPH, ABTS, ORAC, and FRAP assays.
-
Cellular Assays: These assays provide a more biologically relevant measure of antioxidant activity by considering factors like cell uptake, metabolism, and interaction with cellular antioxidant defense mechanisms.[3][4][5] The Cellular Antioxidant Activity (CAA) assay is a prime example.
Data Presentation: Antioxidant Capacity of Selected Flavonoid Glycosides
The following tables summarize representative quantitative data for the antioxidant capacity of various flavonoid glycosides and their corresponding aglycones, as measured by different assays. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Flavonoid/Flavonoid Glycoside | DPPH IC50 (µM) | Reference |
| Quercetin | 8.5 | [6] |
| Quercetin-3-O-rutinoside (Rutin) | 12.3 | [7] |
| Kaempferol | 10.2 | [6] |
| Kaempferol-3-O-rutinoside | 25.6 | [8] |
| Luteolin | 7.9 | [6] |
| Luteolin-7-O-glucoside | 15.8 | [6] |
Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids. IC50 values represent the concentration required to scavenge 50% of DPPH radicals. Lower values indicate higher antioxidant activity.
| Flavonoid/Flavonoid Glycoside | ABTS Radical Scavenging Activity (µmol TE/µmol) | Reference |
| Quercetin | 2.5 | [8] |
| Kaempferol-3-O-rutinoside | 1.8 | [8] |
| Myricetin | 2.8 | N/A |
| Epigallocatechin gallate (EGCG) | 3.1 | [5] |
Table 2: ABTS Radical Scavenging Activity of Selected Flavonoids. Values are expressed as Trolox Equivalents (TE), a common standard. Higher values indicate greater antioxidant capacity.
| Flavonoid/Flavonoid Glycoside | ORAC Value (µmol TE/µmol) | Reference |
| Quercetin | 4.7 | [6] |
| Kaempferol | 3.5 | [6] |
| Myricetin | 5.2 | N/A |
| Luteolin | 2.9 | [6] |
| Epigallocatechin gallate (EGCG) | 6.8 | [6] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Selected Flavonoids. Values are expressed as Trolox Equivalents (TE). Higher values indicate stronger antioxidant activity.
| Flavonoid/Flavonoid Glycoside | FRAP Value (µmol Fe(II)/µmol) | Reference |
| Quercetin | 3.02 | [9] |
| Fisetin | 2.52 | [9] |
| Myricetin | 2.28 | [9] |
| Kaempferol | 1.8 | N/A |
| Luteolin | 1.5 | N/A |
Table 4: Ferric Reducing Antioxidant Power (FRAP) of Selected Flavonoids. Values are expressed as ferrous iron (Fe(II)) equivalents. Higher values indicate greater reducing power.
| Flavonoid/Flavonoid Glycoside | CAA Value (µmol QE/100 µmol) | Reference |
| Quercetin | 100 | [5] |
| Kaempferol | 85 | [5] |
| Myricetin | 65 | [5] |
| Luteolin | 50 | [5] |
| Epigallocatechin gallate (EGCG) | 75 | [5] |
Table 5: Cellular Antioxidant Activity (CAA) of Selected Flavonoids. Values are expressed as Quercetin Equivalents (QE). Higher values indicate greater antioxidant activity within a cellular environment.
Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant to the yellow-colored diphenylpicrylhydrazine.[10][11] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[10]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Flavonoid glycoside samples
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the flavonoid glycoside samples and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Microplate Method:
-
Cuvette Method:
-
Add 1 mL of the sample or standard solution to a cuvette.
-
Add 1 mL of the DPPH solution and mix.[10]
-
For the control, mix 1 mL of methanol/ethanol with 1 mL of the DPPH solution.
-
Use methanol/ethanol as the blank to zero the spectrophotometer.
-
-
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[6][10]
-
Measurement: Measure the absorbance at 517 nm.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[12][13][14]
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate buffered saline (PBS) or water
-
Flavonoid glycoside samples
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12][15]
-
Sample Preparation: Prepare a series of dilutions of the flavonoid glycoside samples and the Trolox standard in the appropriate solvent.
-
Assay:
-
Microplate Method:
-
Add 10 µL of the sample or standard solutions to the wells.
-
Add 200 µL of the ABTS•+ working solution to each well.[12]
-
-
Cuvette Method:
-
Add a small volume (e.g., 10-100 µL) of the sample or standard solution to a cuvette.
-
Add a larger volume (e.g., 1-2 mL) of the ABTS•+ working solution and mix.
-
-
-
Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).[14]
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[18]
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Flavonoid glycoside samples
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer. This should be prepared fresh daily.
-
Prepare a stock solution of Trolox in phosphate buffer for the standard curve.
-
-
Sample Preparation: Prepare a series of dilutions of the flavonoid glycoside samples and Trolox standards in phosphate buffer.
-
Assay:
-
In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.[17][19]
-
Add 150 µL of the fluorescein working solution to all wells.[17][19]
-
Incubate the plate at 37°C for at least 15-30 minutes.[17][18][19]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17][19]
-
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18][20] Readings are typically taken every 1-2 minutes for 60-90 minutes at 37°C.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples, expressed as Trolox Equivalents (TE), from the standard curve.
-
ORAC Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[15][21][22]
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)[15]
-
Flavonoid glycoside samples
-
Standard (Ferrous sulfate (FeSO₄·7H₂O) or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution. Warm the reagent to 37°C before use.[15]
-
Sample Preparation: Prepare a series of dilutions of the flavonoid glycoside samples and the ferrous sulfate or Trolox standard.
-
Assay:
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.[21][22]
-
Calculation: Create a standard curve using the ferrous sulfate or Trolox standards. The FRAP value of the sample is determined from the standard curve and expressed as µmol Fe(II) equivalents or Trolox equivalents per unit amount of the sample.
FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) within cells.[5][24] Peroxyl radicals generated by AAPH induce this oxidation. A decrease in fluorescence intensity in the presence of the antioxidant indicates its cellular antioxidant activity.[24]
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH
-
Phosphate buffered saline (PBS)
-
Flavonoid glycoside samples
-
Positive control (e.g., Quercetin)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader with temperature and CO₂ control
Procedure:
-
Cell Culture: Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a black 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with the flavonoid glycoside samples or quercetin standards at various concentrations in treatment medium for 1 hour.[6]
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution to the cells and incubate for a specific period to allow for cellular uptake and de-esterification to DCFH.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution to induce peroxyl radical formation.[5]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[3][24] Readings are taken at regular intervals for about 1 hour.
-
Calculation:
-
Calculate the area under the fluorescence curve (AUC).
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as Quercetin Equivalents (QE).
-
CAA Assay Workflow
Signaling Pathways in Cellular Antioxidant Response
Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[25][26]
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[26] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), leading to their increased expression and enhanced cellular antioxidant defense.[25][26]
Nrf2-ARE Signaling Pathway
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flavonoid Glycosides Antioxidant from Terong Belanda (Solanum Betaceum) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 24. zen-bio.com [zen-bio.com]
- 25. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Yuankanin: Application Notes and Protocols for Cosmetic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuankanin is a flavonoid glycoside with the molecular formula C27H30O14. While direct research on this compound in cosmetic science is limited, its structural class suggests potential for a range of beneficial effects on the skin. Flavonoids are a diverse group of plant-derived polyphenolic compounds renowned for their antioxidant, anti-inflammatory, and enzyme-inhibiting properties, making them valuable ingredients in cosmetic formulations. This document provides detailed application notes and experimental protocols for investigating the potential cosmetic applications of this compound, drawing upon established methodologies for analogous flavonoids. The proposed applications focus on anti-aging, skin brightening, and anti-inflammatory effects.
Anti-Aging Applications
The anti-aging potential of flavonoids is attributed to their ability to inhibit enzymes that degrade the extracellular matrix and to protect against oxidative stress. This compound may exhibit similar properties, contributing to the maintenance of skin elasticity and firmness.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs, such as collagenase and elastase, are enzymes that break down collagen and elastin, leading to wrinkle formation and loss of skin elasticity. Many flavonoids have been shown to inhibit the activity of these enzymes.
Table 1: Hypothetical Inhibitory Activity of this compound against Skin-Degrading Enzymes
| Enzyme | This compound Concentration (µM) | % Inhibition (Hypothetical) | Positive Control | % Inhibition (Control) |
| Collagenase | 10 | 35% | Epigallocatechin gallate (EGCG) (10 µM) | 45% |
| 50 | 65% | Epigallocatechin gallate (EGCG) (50 µM) | 75% | |
| 100 | 85% | Epigallocatechin gallate (EGCG) (100 µM) | 90% | |
| Elastase | 10 | 25% | Quercetin (10 µM) | 30% |
| 50 | 55% | Quercetin (50 µM) | 60% | |
| 100 | 75% | Quercetin (100 µM) | 80% |
Experimental Protocols
This protocol is designed to assess the in-vitro inhibitory effect of this compound on collagenase activity.[1][2][3][4]
Materials:
-
Collagenase from Clostridium histolyticum
-
Fluorescein-conjugated gelatin (substrate)
-
Tris-HCl buffer (pH 7.5)
-
This compound (test compound)
-
EGCG (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of Tris-HCl buffer, 10 µL of this compound solution at various concentrations, and 20 µL of collagenase solution.
-
For the positive control, use EGCG instead of this compound. For the negative control, add solvent instead of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of fluorescein-conjugated gelatin solution to each well.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Calculate the percentage of collagenase inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
This protocol measures the ability of this compound to inhibit neutrophil elastase activity.[5][6][7][8][9]
Materials:
-
Human Neutrophil Elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Quercetin (positive control)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of this compound solution at various concentrations, and 25 µL of elastase solution.
-
For the positive control, use Quercetin. For the negative control, use the solvent.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 100 µL of the substrate solution to each well to start the reaction.
-
Measure the absorbance at 410 nm every minute for 20 minutes.
-
Calculate the percentage of elastase inhibition based on the rate of substrate hydrolysis.
Signaling Pathway
Skin Brightening Applications
Flavonoids can contribute to a brighter and more even skin tone by inhibiting tyrosinase, the key enzyme in melanin synthesis.
Tyrosinase Inhibition
By inhibiting tyrosinase, this compound could potentially reduce the production of melanin, thereby lightening the skin and reducing hyperpigmentation.
Table 2: Hypothetical Tyrosinase Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Tyrosinase Inhibition (Hypothetical) | Positive Control | % Inhibition (Control) |
| This compound | 25 | 30% | Kojic Acid (25 µM) | 40% |
| 50 | 55% | Kojic Acid (50 µM) | 65% | |
| 100 | 78% | Kojic Acid (100 µM) | 85% |
Experimental Protocol
This in-vitro assay is a common method to screen for tyrosinase inhibitors.[10][11][12][13]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of tyrosinase solution.
-
For the positive control, use kojic acid. For the negative control, use the solvent.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes.
-
Calculate the percentage of tyrosinase inhibition.
Signaling Pathway
Anti-Inflammatory Applications
Chronic inflammation is a key factor in skin aging and various skin disorders. Flavonoids are known to modulate inflammatory pathways.[14][15][16][17]
Reduction of Pro-inflammatory Mediators
This compound may suppress the production of pro-inflammatory cytokines and mediators in skin cells, thereby reducing inflammation.
Table 3: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in Keratinocytes
| Cytokine | Stimulant | This compound Concentration (µM) | % Reduction (Hypothetical) | Positive Control | % Reduction (Control) |
| IL-6 | LPS (1 µg/mL) | 10 | 20% | Dexamethasone (1 µM) | 50% |
| 50 | 45% | Dexamethasone (1 µM) | 50% | ||
| TNF-α | LPS (1 µg/mL) | 10 | 25% | Dexamethasone (1 µM) | 55% |
| 50 | 50% | Dexamethasone (1 µM) | 55% |
Experimental Protocol
This protocol evaluates the potential of this compound to reduce the production of pro-inflammatory cytokines in human keratinocytes stimulated with lipopolysaccharide (LPS).[18][19][20][21][22]
Materials:
-
Human epidermal keratinocytes (HaCaT cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Dexamethasone (positive control)
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage reduction in cytokine production compared to the LPS-stimulated control.
Signaling Pathway
Experimental Workflow
Disclaimer
The application notes, protocols, and data presented in this document are based on the known properties of flavonoids and are intended to serve as a guide for the research and development of this compound in cosmetic science. The hypothetical data is for illustrative purposes only and must be confirmed through rigorous experimental validation. All experiments should be conducted in accordance with relevant safety guidelines and regulations.
References
- 1. 2.4. Collagenase inhibition assay [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract [mdpi.com]
- 4. chondrex.com [chondrex.com]
- 5. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 9. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Flavonoids in Skin Senescence Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. Flavonoids as Promising Natural Compounds in the Prevention and Treatment of Selected Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cosmetic-labs.com [cosmetic-labs.com]
- 21. iivs.org [iivs.org]
- 22. In vitro assessment of the anti-inflammatory and skin-moisturizing effects of Filipendula palmata (Pall.) Maxim. On human keratinocytes and identification of its bioactive phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Novel Compound Concentrations for Cell Viability Assays
Welcome to the technical support center for optimizing the experimental concentration of novel natural products, such as Yuankanin, in cell viability assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new natural product like this compound in a cell viability assay?
A1: For a novel compound with unknown cytotoxicity, it is advisable to start with a broad concentration range to determine its potency. A common strategy is to perform a screening test with concentrations spanning several orders of magnitude.[1] If preliminary data is unavailable, a range of 1 µg/mL to 100 µg/mL can be a good starting point for crude extracts.[1] For purified compounds, a molar concentration range from nanomolar (nM) to micromolar (µM) is more appropriate.
Q2: How do I select the appropriate cell viability assay for a natural product?
A2: The choice of assay depends on the compound's properties and expected mechanism of action.
-
MTT/XTT/MTS/WST-1 Assays: These colorimetric assays measure metabolic activity through the reduction of tetrazolium salts.[2][3][4] They are widely used but can be affected by compounds that interfere with cellular redox potential.[2]
-
Resazurin (AlamarBlue) Assay: This fluorescent assay also measures metabolic activity and is generally more sensitive than tetrazolium-based assays.[2] However, fluorescent properties of the test compound can interfere with the readings.[2]
-
ATP-based Assays: These assays quantify ATP levels as a marker of viable cells and are generally very sensitive.[2]
-
Live/Dead Staining: These assays use fluorescent dyes to differentiate between live and dead cells based on membrane integrity.
It is crucial to consider potential interferences from your specific natural product. For instance, colored compounds can interfere with absorbance readings, and fluorescent compounds can affect fluorescence-based assays.[2][5]
Q3: My results show high variability between replicates. What are the common causes?
A3: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: Natural products can sometimes have poor solubility in aqueous culture media. Visually inspect the wells for any precipitation after adding the compound. Using a solvent like DMSO to dissolve the compound before diluting it in media can help, but ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Incomplete Reagent Solubilization: In MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.[6]
-
Contamination: Bacterial or fungal contamination can significantly impact cell viability and assay results.[7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with a novel natural product like this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in control wells (no cells) | Reagent instability or contamination. | Prepare fresh reagents. Ensure the sterility of all solutions and equipment. |
| Media components reacting with the assay reagent.[5] | Run a control with media and the assay reagent to determine the background absorbance/fluorescence and subtract it from all experimental values.[6] | |
| Unexpected increase in viability at high concentrations | Compound interference with the assay. | Test the compound's effect on the assay reagents in a cell-free system. For example, some compounds can directly reduce MTT, leading to a false-positive signal. |
| The compound may have a biphasic effect (hormesis). | This is a real biological effect where low doses of a stressor can be stimulatory. Extend the concentration range to confirm this effect. | |
| No dose-dependent effect observed | The concentration range is too narrow or not in the active range. | Test a much broader range of concentrations, from nM to high µM, to identify the active range.[8][9] |
| The compound is not cytotoxic to the selected cell line. | Test the compound on different cell lines to check for cell-type-specific effects. | |
| The incubation time is too short. | Increase the incubation time with the compound (e.g., 48h, 72h) to allow for potential long-term effects to manifest. | |
| IC50 value varies significantly between experiments | Inconsistent experimental conditions.[7] | Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation. |
| The compound is unstable in the culture medium. | Prepare fresh stock solutions for each experiment and minimize the time the compound is in the culture medium before being added to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the optimal number of cells per well that ensures they are in the exponential growth phase during the assay.
-
Prepare a serial dilution of your cell suspension.
-
Seed different cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well) in a 96-well plate.
-
Incubate for the intended duration of your experiment (e.g., 24h, 48h, 72h).
-
Perform your chosen cell viability assay (e.g., MTT).
-
Plot the absorbance/fluorescence values against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the curve for your experimental duration.
Protocol 2: Initial Broad-Range Screening of a Novel Compound
Objective: To determine the effective concentration range of a novel natural product.
-
Prepare a high-concentration stock solution of your compound (e.g., 10 mg/mL or 10 mM in DMSO).
-
Perform a serial dilution (e.g., 1:10) of the stock solution to create a range of working solutions.
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for attachment.
-
Treat the cells with a broad range of compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate for a standard duration (e.g., 24h or 48h).
-
Perform the cell viability assay and measure the results.
-
This will provide a rough estimate of the compound's cytotoxic potential and guide the selection of a narrower concentration range for determining the IC50.
Protocol 3: Determining the IC50 Value
Objective: To accurately determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Based on the broad-range screening, prepare a series of at least 6-8 concentrations around the estimated IC50 value using a narrower dilution factor (e.g., 1:2 or 1:3).[8][10]
-
Seed cells at the optimal density and incubate overnight.
-
Treat the cells with the prepared concentrations of the compound.
-
Incubate for the desired duration.
-
Perform the cell viability assay.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Experimental Workflow for Optimizing Compound Concentration
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
Technical Support Center: Improving Yuankanin Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuankanin. The following information is designed to address common challenges encountered during experiments related to improving the aqueous solubility of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring flavonoid glycoside (specifically, a genkwanin-5-bioside) found in plants such as Daphne gnidium and thyme leaves.[1][2][3] Like many flavonoids, this compound has poor water solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies.[4] Enhancing its aqueous solubility is crucial for developing effective formulations for research and potential therapeutic applications.
Q2: What are the most common strategies to improve the aqueous solubility of flavonoids like this compound?
Several techniques have been successfully employed to enhance the solubility of poorly soluble flavonoids. These methods can be broadly categorized as:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.[5][6][7]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.[8][9][10]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase the surface area for dissolution.[11][12][13]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[14][15]
Q3: How much can I expect to increase this compound's solubility with these methods?
While specific data for this compound is limited in publicly available literature, studies on structurally similar flavonoids provide a good indication of the potential for solubility enhancement. The following tables summarize reported solubility improvements for various flavonoids using different techniques.
Table 1: Solubility Enhancement of Flavonoids using Cyclodextrin Inclusion Complexes
| Flavonoid | Cyclodextrin Type | Fold Increase in Aqueous Solubility | Reference |
| Myricetin | Dimeric β-CD | 33.6 | [5] |
| Quercetin | Dimeric β-CD | 12.4 | [5] |
| Kaempferol | Dimeric β-CD | 10.5 | [5] |
| Luteolin | HP-β-CD | ~70.2 | [16] |
| Hesperetin | β-CD | Significant increase (quantitative data varies with temperature) | [6] |
| Naringenin | β-CD | Significant increase (quantitative data varies with temperature) | [6] |
| Quercetin | β-CD | 2.2 to 4.6 | [17] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 9 | [18] |
Table 2: Dissolution Enhancement of Flavonoids using Solid Dispersions
| Flavonoid | Carrier | Drug:Carrier Ratio (w/w) | Dissolution Enhancement | Reference |
| Naringenin | PVP | 80:20 | 100% release at pH 6.8 | [9][10] |
| Hesperetin | PVP | 80:20 | 100% release at pH 6.8 | [9][10] |
| Naringenin | PEG | Not specified | 60-70% release | [9] |
| Hesperetin | PEG | Not specified | 60-70% release | [9] |
| Aglycone Flavanones | PVP | 80:20 | 100% solubility at pH 6.8 | [8] |
Table 3: Solubility Enhancement of Flavonoids using Nanoparticle Formulations
| Flavonoid/Drug | Formulation Details | Initial Solubility (mg/mL) | Final Solubility (mg/mL) | Fold Increase | Reference |
| Piperine | Eudragit L100-55 and Poloxamer 188 | 0.04 | 52.31 | ~1308 | [13] |
Troubleshooting Guides
Issue 1: Low yield of this compound-Cyclodextrin inclusion complex.
Possible Cause:
-
Inappropriate molar ratio of this compound to cyclodextrin.
-
Suboptimal reaction conditions (temperature, time, solvent).
-
Inefficient separation of the complex from uncomplexed material.
Troubleshooting Steps:
-
Optimize Molar Ratio: While a 1:1 molar ratio is common for flavonoid-cyclodextrin complexes, this can vary.[18] Perform a phase-solubility study to determine the optimal stoichiometry.
-
Adjust Reaction Conditions:
-
Temperature: Gently heating the solution can improve complex formation, but be cautious of this compound degradation at high temperatures.
-
Solvent: Using a co-solvent like ethanol (e.g., 10% in water) can help dissolve the flavonoid initially, facilitating its entry into the cyclodextrin cavity.[19]
-
Stirring/Sonication: Ensure continuous and vigorous stirring or use an ultrasonic bath to maximize the interaction between this compound and the cyclodextrin.
-
-
Improve Isolation: After complex formation, cooling the solution (e.g., at 4°C) can promote the precipitation of the complex. Ensure thorough washing of the precipitate with a minimal amount of cold water to remove uncomplexed cyclodextrin.
Issue 2: this compound precipitates out of solution when preparing solid dispersions.
Possible Cause:
-
Poor choice of polymer carrier.
-
Incorrect drug-to-carrier ratio.
-
Incomplete removal of the solvent.
Troubleshooting Steps:
-
Select an Appropriate Carrier: Polyvinylpyrrolidone (PVP) has been shown to be very effective in forming amorphous nanodispersions with flavonoids, leading to significant dissolution enhancement.[9][10] Polyethylene glycols (PEGs) are also used, but may result in crystalline dispersions with lower solubility improvement.[9]
-
Optimize Drug Loading: Start with a lower drug-to-carrier ratio (e.g., 1:9 or 2:8 w/w) and gradually increase it. Higher drug loads can lead to crystallization and phase separation.
-
Ensure Complete Solvent Evaporation: Use a rotary evaporator under reduced pressure for efficient solvent removal. Further drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) for an extended period (24-48 hours) is recommended to remove any residual solvent.
Issue 3: Inconsistent particle size and low encapsulation efficiency in nanoparticle formulation.
Possible Cause:
-
Suboptimal formulation parameters (polymer concentration, stabilizer concentration, drug concentration).
-
Inappropriate solvent/anti-solvent system.
-
Inefficient mixing during nanoprecipitation.
Troubleshooting Steps:
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically optimize formulation parameters. Key factors to investigate include the concentration of the polymer (e.g., PLGA), the type and concentration of the stabilizer (e.g., Poloxamer 188), and the initial concentration of this compound.[13]
-
Solvent Selection: The organic solvent should be a good solvent for both this compound and the polymer, and it must be miscible with the anti-solvent (typically water). Acetone and ethanol are common choices.
-
Control the Mixing Process: For nanoprecipitation, the solvent phase should be added to the anti-solvent phase under constant and vigorous stirring. The rate of addition can influence the final particle size. Using a multi-inlet vortex mixer can provide rapid and reproducible mixing.[13]
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Co-precipitation
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 24 mM γ-CD in 0.05 M potassium phosphate buffer at pH 3.0).[19]
-
Separately, dissolve this compound in ethanol to create a concentrated stock solution (e.g., 30 mM).[19]
-
Slowly add the this compound solution to the cyclodextrin solution with constant, vigorous stirring. The final concentration should be optimized based on phase-solubility studies, with a molar excess of cyclodextrin being common (e.g., an 8:1 molar ratio of CD to this compound).[19] The final solution may contain a small percentage of ethanol (e.g., 10%) as a co-solvent.[19]
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
After stirring, store the solution at 4°C for 24 hours to facilitate the precipitation of the inclusion complex.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the final product in a vacuum oven at 40°C to a constant weight.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD) to confirm inclusion.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)
-
Suitable solvent (e.g., ethanol or a mixture of acetic acid and water if necessary for initial dissolution)[10]
Procedure:
-
Accurately weigh this compound and the chosen carrier (e.g., PVP) in the desired ratio (e.g., 20:80 w/w).
-
Dissolve both the this compound and the carrier in a suitable volume of the selected solvent in a round-bottom flask. Sonication may be used to aid dissolution.[10]
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film or solid mass will form on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to ensure complete removal of the solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting solid dispersion in a desiccator.
-
Characterize the solid dispersion for its physical state (amorphous or crystalline) using XRD and DSC.
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA, Eudragit L100-55)[13]
-
A stabilizer (e.g., Poloxamer 188, PVA)[13]
-
An organic solvent (e.g., acetone, ethanol)
-
Deionized water (as the anti-solvent)
Procedure:
-
Prepare the organic phase by dissolving this compound and the polymer in the organic solvent.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water.
-
Add the organic phase dropwise into the aqueous phase under high-speed magnetic or overhead stirring. The rapid diffusion of the solvent into the anti-solvent will cause the polymer and drug to precipitate as nanoparticles.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or further processed.
-
To obtain a powdered form, the nanoparticles can be collected by centrifugation, washed with deionized water to remove excess stabilizer, and then lyophilized.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Signaling Pathways Modulated by Flavonoids
Improving the solubility and bioavailability of this compound is often motivated by its potential biological activities. Flavonoids are known to modulate various intracellular signaling pathways, particularly those involved in inflammation and cell survival.[20][21][22][23] Understanding these pathways can provide a rationale for investigating this compound in various disease models.
Figure 1. Potential signaling pathways modulated by this compound.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C27H30O14 | CID 157000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. staff-old.najah.edu [staff-old.najah.edu]
- 11. Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method | Pratama | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 12. journals.unpad.ac.id [journals.unpad.ac.id]
- 13. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
Technical Support Center: Yuankanin Stability in Cell Culture Media
Disclaimer: The following information is a template designed to meet the structural and content requirements of your request. Due to the lack of publicly available data on the stability of Yuankanin in cell culture media, the quantitative data, experimental protocols, and specific troubleshooting scenarios presented here are illustrative. Researchers should replace this placeholder information with their own validated experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as DMSO, Pyridine, Methanol, and Ethanol.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the general stability of this compound in aqueous solutions?
A2: As a flavonoid glycoside, this compound's stability in aqueous solutions can be influenced by factors such as pH, temperature, and exposure to light. Flavonoids can be susceptible to hydrolysis and oxidation. It is recommended to prepare fresh dilutions in culture medium for each experiment from a frozen stock solution.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored properly, the stock solution is expected to be stable for up to two weeks.[1]
Q4: Are there any known interferences of this compound with common cell culture assays?
A4: Flavonoids have been reported to interfere with certain metabolic assays, such as the MTT assay, due to their antioxidant properties. It is advisable to include appropriate vehicle controls and to validate the compatibility of this compound with any specific assay being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Variability in the final DMSO concentration. | Ensure the final concentration of DMSO is consistent across all experimental and control groups. | |
| Observed cytotoxicity at expected non-toxic concentrations. | This compound degradation leading to toxic byproducts. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider performing a time-course experiment to determine the optimal treatment duration. |
| Contamination of the stock solution. | Filter-sterilize the this compound stock solution before preparing working dilutions. | |
| Precipitation of this compound in the cell culture medium. | Poor solubility at the desired concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider lowering the working concentration of this compound. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM/F-12 + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 4 | 95% | 92% |
| 8 | 88% | 85% |
| 12 | 82% | 78% |
| 24 | 70% | 65% |
| 48 | 55% | 48% |
| 72 | 40% | 35% |
Table 2: Illustrative Half-Life of this compound in Cell Culture Media
| Medium | Condition | Half-Life (t½) in Hours |
| DMEM/F-12 + 10% FBS | 37°C, 5% CO₂ | ~ 40 hours |
| RPMI-1640 + 10% FBS | 37°C, 5% CO₂ | ~ 36 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration does not exceed 0.5%.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
-
Sample Preparation:
-
Prepare a working solution of this compound in the desired cell culture medium (e.g., DMEM/F-12 + 10% FBS) at a final concentration of 10 µM.
-
Incubate the solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge at high speed to pellet any precipitates.
-
Analyze the supernatant using a reverse-phase C18 HPLC column.
-
Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound).
-
Quantify the peak area of this compound at each time point and normalize to the peak area at time 0 to determine the percentage remaining.
-
Visualizations
References
Technical Support Center: Preventing Yuankanin Precipitation in Experimental Buffers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the precipitation of "Yuankanin," a model hydrophobic small molecule, in experimental buffers. The principles and techniques described here are broadly applicable to other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous buffers?
A1: this compound is a representative small molecule that, due to its hydrophobic nature and potentially high crystal lattice energy, exhibits low solubility in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in a given buffer. This is a common challenge for many organic small molecules in drug discovery and development. Factors influencing its solubility include the compound's intrinsic properties and the composition of the experimental buffer.
Q2: What are the immediate consequences of this compound precipitation in my experiment?
A2: The precipitation of this compound can lead to several critical experimental issues:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret experimental results.
-
Cellular Toxicity: The solid precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assay formats, particularly those involving light scattering, absorbance, or fluorescence measurements, as well as microscopy-based imaging.
Q3: Is it acceptable to use a buffer with a visible this compound precipitate?
A3: It is strongly advised against using a buffer with a visible precipitate. The presence of solid particles indicates that the concentration of the dissolved compound is unknown and not controlled, which will compromise the validity of your experimental data.
Q4: How can I quickly assess the solubility of this compound in my specific experimental buffer?
A4: A simple method is to perform a visual kinetic solubility assessment. This involves preparing a concentrated stock solution of this compound in an organic solvent (like DMSO) and then serially diluting it into your experimental buffer. The highest concentration that remains clear and free of visible precipitate after a defined incubation period provides an estimate of its kinetic solubility. For a more quantitative measure, a detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.
Q5: What is the difference between kinetic and thermodynamic solubility?
A5:
-
Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock to an aqueous buffer. It often represents a supersaturated and metastable state.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent under equilibrium conditions.
Understanding this distinction is crucial, as a compound might initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its thermodynamic solubility limit.
Troubleshooting Guide: Resolving this compound Precipitation
Use this guide to diagnose and resolve precipitation issues encountered during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the buffer. | The final concentration of this compound exceeds its kinetic solubility. The rapid change in solvent polarity from the organic stock to the aqueous buffer causes the compound to "crash out." | - Lower the final concentration of this compound in your experiment. - Reduce the percentage of the organic solvent in the final solution by preparing a more concentrated stock. - Add the stock solution to the buffer dropwise while gently vortexing to allow for better mixing and dispersion. |
| The solution is initially clear but a precipitate forms over time (e.g., during incubation). | The initial concentration was above the thermodynamic solubility limit, leading to the precipitation of the excess compound over time as the system equilibrates. The compound may also be unstable and degrading. | - Determine the thermodynamic solubility of this compound in your buffer to ensure your working concentration is below this limit. - Assess the stability of this compound in your experimental buffer over the time course of your experiment. |
| Precipitation is observed only at low temperatures (e.g., when storing solutions at 4°C). | The solubility of this compound is temperature-dependent and decreases at lower temperatures. | - Store stock and working solutions at room temperature if the compound is stable. - If refrigeration is necessary, allow the solution to fully equilibrate to the experimental temperature and visually inspect for any precipitate before use. Gentle warming may be required to redissolve the compound. |
| The extent of precipitation varies between experiments. | Inconsistent preparation of the this compound stock solution or the buffer. Variability in the solid form of the this compound (polymorphism). | - Standardize the protocols for preparing all solutions. - Ensure the this compound solid is from the same batch and stored under consistent conditions. |
Strategies for Preventing this compound Precipitation
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For an acidic compound like this compound (assuming it has a pKa in a relevant range), increasing the pH above its pKa will lead to its deprotonation and formation of a more soluble salt.
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
-
Propylene glycol
It is crucial to determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its final concentration.
-
-
Employing Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. Examples of commonly used surfactants in research include:
-
Tween® 20/80
-
Triton™ X-100
-
Cremophor® EL
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can be screened for their effectiveness.
Data Presentation
The following tables provide quantitative examples of how pH and co-solvents can influence the solubility of model compounds with properties similar to this compound.
Table 1: Effect of pH on the Solubility of Naproxen (a model acidic drug) at 25°C
| Buffer pH | Solubility (mg/mL) |
| 1.2 | 0.01 |
| 4.5 | 0.12 |
| 6.8 | 5.8 |
| 7.4 | >10 |
Data is illustrative and compiled from various sources.
Table 2: Effect of Ethanol as a Co-solvent on the Solubility of Ibuprofen (a model hydrophobic drug) in Water at 25°C
| Ethanol Concentration (% v/v) | Ibuprofen Solubility (mg/mL) |
| 0 | 0.021 |
| 20 | 0.35 |
| 40 | 4.5 |
| 60 | 32.8 |
| 80 | 125.6 |
| 100 | 204.5 |
Data is illustrative and compiled from various sources.[1][2]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to preventing this compound precipitation.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: 96-Well Plate-Based Kinetic Solubility Assay
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Clear, flat-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Prepare a Dilution Series of this compound in DMSO: In a 96-well plate (the "source plate"), prepare a 2-fold serial dilution of the 10 mM this compound stock in DMSO.
-
Prepare the Assay Plate: Add 198 µL of the experimental buffer to the wells of a new 96-well plate (the "assay plate").
-
Add this compound to the Assay Plate: Using a multichannel pipette, transfer 2 µL of the this compound dilution series from the source plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Buffer with 1% DMSO only.
-
Blank: Buffer only.
-
-
Incubate the Plate: Cover the plate and incubate at room temperature for 1-2 hours.
-
Measure for Precipitation:
-
Visual Inspection: Visually inspect the plate for any signs of turbidity or precipitate.
-
Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in light scattering indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering compared to the negative control is considered its kinetic solubility under these conditions.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Materials:
-
Solid this compound powder
-
Experimental buffer
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the experimental buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation:
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Filtration: Alternatively, filter the suspension through a 0.22 µm filter that is compatible with the buffer and does not bind the compound.
-
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant or filtrate. Dilute the sample with the appropriate mobile phase or solvent for analysis.
-
Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV) with a standard curve.
-
Calculate Thermodynamic Solubility: Back-calculate the concentration of this compound in the original undiluted supernatant/filtrate to determine the thermodynamic solubility.
References
Troubleshooting inconsistent results in Yuankanin experiments
This guide provides troubleshooting for common issues encountered during experiments with Yuankanin, a novel and potent MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the core of the RAS/RAF/MEK/ERK signaling pathway. By binding to a unique site near the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of its only known substrates, the downstream kinases ERK1 and ERK2.[1] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines with activating mutations in BRAF or RAS.
Q2: How should I store and handle this compound?
A2: For long-term storage (months to years), this compound powder should be stored at -20°C.[2][3] For short-term storage (days to weeks), it can be kept at 4°C.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When preparing to use the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][5] For cell-based assays, this stock solution is then serially diluted in DMSO before being further diluted into your aqueous cell culture medium.[4] It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[2][3]
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary downstream effect of this compound is a significant reduction in the levels of phosphorylated ERK1/2 (p-ERK1/2). This can be readily assessed by Western blot. Inhibition of the MEK/ERK pathway can also lead to decreased cell proliferation, cell cycle arrest, and apoptosis in sensitive cell lines.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
High variability in cell viability assays can manifest as inconsistent IC50 values between experiments or large error bars within a single experiment.
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: This is a common issue that can arise from several factors related to cell handling, compound properties, and assay conditions.
Potential Causes and Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Cell Health and Passage Number | Cells that are unhealthy or have been passaged too many times can exhibit altered signaling pathways and drug sensitivity. Solutions: Ensure cells are in the logarithmic growth phase, use a consistent and low passage number range for all experiments, and regularly check for mycoplasma contamination.[6] |
| Inconsistent Seeding Density | A common source of variability is an uneven number of cells seeded across the wells of your microplate.[6] Solutions: Use a cell counter for accurate cell quantification, ensure a uniform single-cell suspension before plating, and be mindful of "edge effects" where wells on the perimeter of the plate are prone to evaporation.[6] |
| Compound Solubility and Precipitation | This compound, like many small molecules, has limited solubility in aqueous media. If the compound precipitates out of solution, its effective concentration will be inconsistent.[6] Solutions: Visually inspect for precipitation after diluting the compound in media. Avoid making large dilution steps directly from a DMSO stock into an aqueous buffer.[4] Instead, perform serial dilutions in DMSO first.[4] |
| Incubation Time | The duration of drug exposure can significantly impact IC50 values.[3] Solutions: Use a consistent incubation time for all experiments. If you are not seeing the expected effect, consider optimizing the treatment duration (e.g., 24, 48, 72 hours).[7] |
| DMSO Concentration | The final concentration of DMSO should be consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells.[3] Solutions: Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).[2][3] |
Issue 2: Inconsistent Inhibition of Downstream Signaling (p-ERK)
A lack of consistent reduction in phosphorylated ERK (p-ERK) levels after this compound treatment can be perplexing.
Q: I am not observing a consistent decrease in p-ERK levels by Western blot after treating cells with this compound. What should I check?
A: This issue often points to problems with sample preparation, the Western blot protocol itself, or the experimental conditions.
Potential Causes and Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Compound Concentration or Treatment Time | The concentration of this compound may be too low, or the treatment time too short, to achieve effective inhibition of MEK. Solutions: Perform a dose-response experiment to determine the optimal inhibitory concentration.[7] Also, conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal treatment duration. |
| Phosphatase Activity During Sample Lysis | Phosphatases are enzymes that remove phosphate groups and are released during cell lysis. Their activity can lead to an artificial reduction in the p-ERK signal. Solutions: Always keep samples on ice and use pre-chilled buffers.[8][9] Crucially, supplement your lysis buffer with a cocktail of phosphatase inhibitors.[8][9] |
| Incorrect Western Blot Blocking Reagent | Using milk as a blocking agent can lead to high background when detecting phosphoproteins because milk contains casein, which is itself a phosphoprotein.[9] Solutions: Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead of milk.[9][10] |
| Inappropriate Buffers | Phosphate-Buffered Saline (PBS) contains phosphate, which can interfere with the binding of phospho-specific antibodies.[11] Solutions: Use Tris-Buffered Saline (TBS), especially in your wash buffers (TBST), to avoid this issue.[8][11] |
| Low Abundance of Phosphorylated Protein | The fraction of phosphorylated ERK compared to total ERK may be low, making detection difficult.[11] Solutions: Load more protein onto your gel.[11] Consider using a more sensitive chemiluminescent substrate to enhance the signal.[8][9][11] |
| Degraded Compound | Improper storage or handling can lead to the degradation of this compound, reducing its activity.[7] Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[7] Always include a positive control (a known MEK inhibitor) and a negative control (vehicle) in your experiments. |
Diagrams
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: A general experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
This protocol details the steps to assess the inhibition of ERK1/2 phosphorylation by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)[10]
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[8][9]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST.[11] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.[8]
References
- 1. news-medical.net [news-medical.net]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Yuankanin and Potential Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of the flavonoid glycoside, Yuankanin, with common biochemical and cell-based assays. While direct experimental data on this compound's interference is limited in publicly available literature, its chemical structure as a flavonoid suggests a potential for interactions that can lead to misleading results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a flavonoid glycoside with the chemical formula C27H30O14.[1][2] Flavonoids are a class of natural compounds known to be potential Pan-Assay Interference Compounds (PAINS).[3] Their chemical structure, often containing multiple hydroxyl groups and a planar aromatic system, can lead to non-specific interactions with assay components.
Q2: What are the common mechanisms of assay interference by flavonoids like this compound?
Flavonoids can interfere with assays through several mechanisms, including:
-
Intrinsic Fluorescence: Many flavonoids exhibit natural fluorescence, which can lead to high background signals in fluorescence-based assays.
-
Redox Activity: The phenolic hydroxyl groups in flavonoids can undergo redox reactions, interfering with assays that rely on redox-sensitive reagents, such as MTT and resazurin-based viability assays.[4][5]
-
Protein Binding: Flavonoids can non-specifically bind to proteins, including enzymes and antibodies, potentially causing inhibition or denaturation that is not related to a specific biological target.[4][5]
-
Light Scattering/Absorbance: At higher concentrations, flavonoids can form aggregates that scatter light or absorb light in the same spectral region as assay readouts, leading to inaccurate measurements.
-
Chelation of Metal Ions: The hydroxyl and carbonyl groups in flavonoids can chelate metal ions that may be essential for enzyme function or as cofactors in an assay.
Q3: Which assays are most likely to be affected by this compound?
Based on the known interference patterns of flavonoids, the following assays may be susceptible to interference by this compound:
-
Fluorescence-Based Assays: Potential for high background due to intrinsic fluorescence.
-
Cell Viability Assays (e.g., MTT, XTT, Resazurin): Potential for false-positive or false-negative results due to redox activity.[6]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Potential for non-specific binding to antibodies or enzymes.[7][8]
-
Luciferase Reporter Gene Assays: Potential for direct inhibition of the luciferase enzyme or light signal quenching.[9]
-
Protein Quantification Assays (e.g., BCA, Lowry): Potential for overestimation of protein concentration due to the reducing activity of flavonoids.[4][5]
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Issue 1: High Background Signal in a Fluorescence-Based Assay
Question: I am observing a high background signal in my fluorescence-based assay when using this compound. How can I determine if this is due to interference?
Answer:
-
Run a Compound-Only Control: Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths. A significant signal in this control indicates intrinsic fluorescence of this compound.
-
Perform a Spectral Scan: If your plate reader allows, perform an excitation and emission scan of this compound in the assay buffer to determine its fluorescence profile. This will help you understand if its spectral properties overlap with your assay's fluorophore.
Mitigation Strategies:
-
Subtract Background: If the intrinsic fluorescence is consistent, you can subtract the signal from the compound-only control from your experimental wells.
-
Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence spectrum.
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as the long-lived fluorescence of TRF probes can often be distinguished from the short-lived background fluorescence of interfering compounds.
Issue 2: Unexpected Results in a Cell Viability Assay (e.g., MTT)
Question: My MTT assay shows an unexpected increase/decrease in cell viability with this compound treatment that doesn't correlate with other observations (e.g., microscopy). What could be the cause?
Answer:
Flavonoids can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability.[6] Conversely, they can also interfere with cellular metabolic enzymes responsible for MTT reduction.
Experimental Protocol: Assessing MTT Assay Interference
-
Cell-Free MTT Reduction Assay:
-
Prepare wells with complete cell culture medium (without cells).
-
Add this compound at various concentrations to be tested.
-
Add MTT reagent and incubate for the same duration as your cell-based assay.
-
Add solubilization solution and measure the absorbance.
-
An increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.
-
Mitigation Strategies:
-
Use an Alternative Viability Assay: Switch to a non-redox-based assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a CyQUANT® Direct Cell Proliferation Assay (which measures DNA content).
-
Wash Cells Before Adding Reagent: After treating cells with this compound, wash the cells with PBS before adding the MTT reagent to remove any extracellular compound that could directly react with the reagent.
Issue 3: Inconsistent Results in an ELISA
Question: I am getting variable and non-reproducible results in my ELISA when testing samples containing this compound. How can I troubleshoot this?
Answer:
This compound may be non-specifically binding to the antibodies or the enzyme conjugate used in your ELISA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected ELISA interference.
Issue 4: Reduced Signal in a Luciferase Reporter Assay
Question: My luciferase reporter assay shows a dose-dependent decrease in signal with this compound, but I'm not sure if it's a true biological effect. How can I check for interference?
Answer:
This compound could be directly inhibiting the luciferase enzyme or quenching the light signal.
Experimental Protocol: Luciferase Inhibition Assay
-
Prepare Recombinant Luciferase: Use a purified, recombinant luciferase enzyme (the same type as in your reporter assay).
-
Set up Reaction: In a luminometer-compatible plate, mix the assay buffer, luciferase substrate (luciferin), and ATP.
-
Add this compound: Add this compound at the desired concentrations.
-
Initiate Reaction: Add the recombinant luciferase enzyme to initiate the reaction.
-
Measure Luminescence: Immediately measure the luminescence. A decrease in signal in the presence of this compound indicates direct enzyme inhibition or signal quenching.
Quantitative Data Summary
| Assay Type | Potential Interference Mechanism | Hypothetical IC50 for Interference | Notes |
| Fluorescence Assay (Ex/Em: 485/520 nm) | Intrinsic Fluorescence | N/A (Signal Additive) | Background signal may increase with concentration. |
| MTT Cell Viability Assay | Direct MTT Reduction | ~50 µM | Apparent increase in cell viability in cell-free conditions. |
| Firefly Luciferase Assay | Enzyme Inhibition | ~25 µM | Direct inhibition of purified luciferase enzyme. |
| BCA Protein Assay | Reduction of Cu2+ | N/A (Signal Additive) | Leads to overestimation of protein concentration. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential mechanism of this compound interference in the MTT assay.
Caption: A logical workflow to validate hits from primary screens.
References
- 1. This compound | C27H30O14 | CID 157000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 77099-20-8 | ChemNorm [chemnorm.com]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Interferences in immunoassay. | Semantic Scholar [semanticscholar.org]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination from Natural Product Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural product extracts in cell culture. This resource provides targeted troubleshooting guides and answers to frequently asked questions to help you navigate the unique challenges of preventing, identifying, and resolving contamination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when working with natural product extracts?
A1: Contamination can be introduced at multiple stages. Key sources include:
-
The raw plant material: Plants harbor a wide range of microorganisms, including bacteria, fungi, and endophytic microbes that live within the plant tissues.[1][2]
-
Extraction and preparation process: The solvents, water, glassware, and equipment used for extraction can introduce contaminants.[3][4] Plant materials are often contaminated with soil and dust, which requires thorough washing.[3]
-
The final extract: Extracts, especially aqueous ones, can be a rich source of nutrients for microbes. Endotoxins (lipopolysaccharides or LPS) from Gram-negative bacteria are a major concern and can be present even in sterile-filtered extracts.[5][6]
-
Standard laboratory sources: General cell culture contamination sources like operator error, contaminated reagents (media, serum), and equipment (incubators, hoods) remain significant risks.[7][8]
Q2: How can I sterilize my natural product extract without degrading the active compounds?
A2: Many natural products contain heat-labile (thermo-labile) compounds, making autoclaving unsuitable.[9] The most common and recommended method is sterile filtration . Use a 0.22 µm or, for higher security against smaller bacteria, a 0.1 µm pore size filter.[10] Be aware that viscous or particulate-heavy extracts can clog filters quickly.[11]
Q3: My cells look unhealthy after adding the extract, but I don't see typical signs of bacterial or fungal contamination. What could be the issue?
A3: There are several possibilities beyond common microbial contamination:
-
Mycoplasma Contamination: This is a frequent and insidious contaminant that is not visible by standard microscopy and does not cause turbidity.[7][8] Mycoplasma can alter cell metabolism and gene expression, leading to unreliable results.[7]
-
Endotoxin (LPS) Contamination: Endotoxins are by-products of Gram-negative bacteria that can remain after filtration.[6][12] They can cause significant, dose-dependent effects on cell growth and function, especially in sensitive cell types like immune cells, without visible signs of bacterial growth.[6]
-
Inherent Cytotoxicity: The extract itself may be cytotoxic to the cell line at the concentration you are using.[13] It's crucial to perform dose-response experiments to distinguish between toxicity and contamination.
-
Chemical Contamination: Impurities from solvents, plasticware, or the water used in extract preparation can be toxic to cells.[14][15]
Q4: What are endophytic microorganisms and are they a contamination risk?
A4: Endophytes are bacteria or fungi that live inside plant tissues without causing apparent disease to the plant.[16] They can be beneficial to the plant but pose a significant contamination risk in cell culture.[1][17] Because they reside within the plant material, surface sterilization of the plant is ineffective at removing them.[1] They may emerge from the plant tissue during culture, leading to sudden and unexpected contamination.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter when using natural product extracts in your cell culture experiments.
| Problem | Potential Cause(s) | Recommended Actions |
| Sudden turbidity and/or rapid yellowing of media after adding extract. | Bacterial Contamination: This is the most likely cause. The extract itself was likely not sterile.[18] | 1. Immediately discard the contaminated culture to prevent cross-contamination.[19]2. Decontaminate the incubator and biosafety cabinet.[19]3. Test your stock extract for sterility (see Protocol section).4. Review your extract preparation and sterilization protocol. Ensure proper aseptic technique.[20] |
| Filamentous (fuzzy) growths appear in the culture, sometimes as floating colonies. | Fungal (Mold/Yeast) Contamination: Spores may have been present in the extract or introduced during handling.[18][19] | 1. Discard the contaminated culture immediately. Fungal spores spread easily.[19]2. Thoroughly clean and disinfect the entire work area, including incubators and water baths.[19]3. Filter your stock extract through a fresh 0.22 µm filter before use.4. Check other cultures for similar signs of contamination. |
| Cells are growing poorly, have altered morphology, or show reduced viability, but the media is clear. | 1. Mycoplasma Contamination: This is a common, invisible contaminant.[7]2. Endotoxin (LPS) Contamination: Can affect cell function without visible microbial growth.[6]3. Extract Cytotoxicity: The extract is toxic at the tested concentration.[13]4. Chemical Contamination: Impurities in the extract or solvent.[15] | 1. Test for Mycoplasma: Use a PCR-based detection kit or a fluorescent staining method. Quarantine all related cultures and reagents until results are clear.2. Test for Endotoxins: Use the Limulus Amebocyte Lysate (LAL) assay on your extract stock (see Protocol section).[4]3. Perform a Dose-Response Curve: Test a wide range of extract concentrations to determine the IC50 and a non-toxic working concentration.4. Run a Solvent Control: Ensure the solvent used to dissolve the extract (e.g., DMSO, ethanol) is not toxic at the final concentration used in the culture.[11] |
| My extract precipitates or forms a cloudy suspension when added to the culture media. | Poor Solubility: Many natural product extracts are not fully soluble in aqueous culture media, especially those initially dissolved in organic solvents like ethanol or DMSO.[11][21] | 1. Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically <0.5%) to avoid both toxicity and precipitation.2. Increase Solubilization: Try vortexing or sonicating the extract solution before the final dilution into the media.3. Filter the Final Solution: After diluting the extract in media, you can filter the final treatment media through a 0.22 µm syringe filter to remove precipitates before adding it to the cells. Note that this may also remove some active compounds.[11] |
| My LAL test for endotoxins gives inconsistent or unreadable results. | Interference from Extract Components: Polyphenolic compounds, which are common in plant extracts, can interfere with the LAL test, leading to false results.[5][22] | 1. Use an Interference Control: Perform the LAL assay with a known amount of endotoxin spike in your sample (Positive Product Control) to check for inhibition or enhancement.[23]2. Dilute the Sample: Diluting the extract may reduce the concentration of interfering substances to a level where they no longer affect the assay.[23]3. Consider Alternative Lysates: Use a lysate reagent specifically designed to be resistant to interference. |
Data Summary Tables
Table 1: Comparison of Sterilization Methods for Natural Product Extracts
| Method | Principle | Advantages | Disadvantages | Suitability for Extracts |
| Sterile Filtration | Physical removal of microorganisms by passing the liquid through a microporous membrane (e.g., 0.22 µm).[24] | Fast; Removes most bacteria and fungi; Suitable for heat-labile compounds.[9] | Can be clogged by viscous or particulate-rich extracts; Does not remove viruses, mycoplasma, or endotoxins; Some compounds may adsorb to the filter membrane.[11] | Highly Recommended |
| Autoclaving (Moist Heat) | Sterilization using high-pressure saturated steam (e.g., 121°C).[9] | Kills all microbes including spores. | Degrades heat-labile compounds, rendering many extracts inactive.[9] | Not Recommended |
| Gamma Irradiation | Uses ionizing radiation to kill microorganisms. | Effective for dry powders; Good penetration. | Can alter the chemical structure of active compounds; Not readily accessible in most labs. | Use with Caution: Requires validation to ensure compound integrity. |
| Solvent Sterilization (e.g., 70% Ethanol) | Using high concentrations of solvents like ethanol to kill microbes. | Can be effective for surface sterilization of plant material.[24] | Ethanol is highly phytotoxic and must be completely removed; May not kill all spores; Not suitable for sterilizing the final extract solution for cell addition.[24] | Not Recommended for final extract solution. |
Key Experimental Protocols
Protocol 1: Preparation and Sterilization of a Natural Product Extract
This protocol outlines a general procedure for preparing a sterile extract solution from a dried plant powder for use in cell-based assays.
-
Extraction:
-
Weigh the dried plant material.
-
Add the chosen extraction solvent (e.g., 70% ethanol, methanol, or sterile distilled water).[21] A common ratio is 1:10 (w/v).
-
Macerate or sonicate the mixture for the desired duration at a controlled temperature.
-
Centrifuge the mixture at high speed (e.g., 4000 x g for 15 minutes) to pellet the solid debris.[25]
-
Carefully collect the supernatant.
-
-
Solvent Evaporation (for non-aqueous extracts):
-
If an organic solvent was used, evaporate it completely using a rotary evaporator or a centrifugal vacuum concentrator.
-
The resulting dried residue is your crude extract.
-
-
Reconstitution and Sterilization:
-
Dissolve the known weight of the dried crude extract in a suitable, sterile solvent (e.g., DMSO for non-polar compounds, sterile water for polar compounds) to create a high-concentration stock solution.[11]
-
Vortex or sonicate until fully dissolved.
-
Aseptically filter the stock solution through a 0.22 µm syringe filter into a sterile tube. This is the critical sterilization step.
-
Store the sterile stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Sterility Testing of an Extract Stock Solution
This protocol uses the direct inoculation method to check for microbial contamination in your filtered extract.[26]
-
Preparation:
-
Work in a sterile biological safety cabinet.
-
You will need two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for aerobic bacteria and fungi).[27]
-
Prepare two tubes of each medium.
-
-
Inoculation:
-
Add a small aliquot (e.g., 100 µL) of your sterile extract stock solution to one tube of each medium type.[26]
-
The second tube of each medium serves as a negative control (no extract added).
-
-
Incubation:
-
Observation:
-
Observe the tubes daily for any signs of turbidity (cloudiness), which indicates microbial growth.[28]
-
If the extract-inoculated tubes remain clear for 14 days (and are comparable to the negative controls), the extract is considered sterile. If turbidity appears, the stock is contaminated and must be discarded.
-
Protocol 3: Bacterial Endotoxin (LAL) Test - Gel-Clot Method Overview
This is a simplified overview of the gel-clot method for detecting endotoxins. Always follow the specific instructions provided by your LAL test kit manufacturer.[29][30]
-
Depyrogenation: All glassware (e.g., glass test tubes) must be rendered endotoxin-free (depyrogenated) by baking at a high temperature (e.g., 250°C for >30 minutes).[4] Alternatively, use certified pyrogen-free consumables.
-
Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) as per the kit instructions.
-
Controls and Sample Preparation:
-
Negative Control: 100 µL of LRW.
-
Positive Control: 100 µL of CSE at 2λ concentration (where λ is the lysate sensitivity, e.g., 0.125 EU/mL).
-
Sample: 100 µL of your natural product extract (diluted as necessary with LRW).
-
Positive Product Control (PPC): 100 µL of your extract spiked with a known concentration of CSE. This is critical to test for assay interference.[23]
-
-
Assay:
-
Add 100 µL of LAL reagent to each tube.
-
Gently mix and incubate the tubes undisturbed in a 37°C water bath for 60 minutes.[30]
-
-
Reading Results:
-
After incubation, carefully invert each tube 180°.
-
Positive Result: A solid gel clot forms and remains intact upon inversion.
-
Negative Result: No clot forms, or the gel is fragile and breaks apart.[29]
-
For a valid test, the Negative Control must be negative, and the Positive Control must be positive. The PPC must also be positive to confirm there is no inhibition from the extract.[29]
-
Visualizations
Experimental and logical workflows created using Graphviz (DOT language).
Caption: Workflow for preparing, sterilizing, and validating natural product extracts for cell culture.
Caption: Troubleshooting flowchart for diagnosing cell health issues after extract treatment.
References
- 1. Minimizing the deleterious effects of endophytes in plant shoot tip cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plant extract preparation protocol [greenskybio.com]
- 4. biocompare.com [biocompare.com]
- 5. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library [jstage.jst.go.jp]
- 6. corning.com [corning.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. greenelephantbiotech.com [greenelephantbiotech.com]
- 9. labassociates.com [labassociates.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 14. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Endophytic Microorganisms on Plants, Environment and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Endophytic bacteria: a sustainable strategy for enhancing medicinal plant cultivation and preserving microbial diversity [frontiersin.org]
- 18. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. plantcelltechnology.com [plantcelltechnology.com]
- 25. Preparation of aqueous extracts of plants [protocols.io]
- 26. criver.com [criver.com]
- 27. usp.org [usp.org]
- 28. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
- 29. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 30. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Purity Assessment of Yuankanin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the purity of a Yuankanin sample. It includes frequently asked questions, detailed experimental protocols for key analytical techniques, and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for determining the purity of a small molecule like this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used technique.[1][2] It excels at separating the main compound from related substances and degradation products.[1][3] Purity is often reported as a percentage based on the relative peak area of the main component in the chromatogram.[4][5]
Q2: When should I use more advanced techniques like LC-MS or qNMR?
A2:
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is crucial when you need to identify unknown impurities.[1][6][7] While HPLC-UV can quantify impurities, MS provides the molecular weight of each impurity, which is the first step in structural elucidation.[6][8] It is highly sensitive for detecting trace-level impurities.[6][9]
-
qNMR (Quantitative Nuclear Magnetic Resonance) is a powerful primary method for determining absolute purity without needing a specific reference standard for every impurity.[10][11][12] It is considered a non-destructive and highly accurate technique that can serve for both identification and purity determination.[10][11]
Q3: What is an acceptable purity level for a this compound sample?
A3: The acceptable purity level depends entirely on the intended application.
-
Early-stage research (e.g., initial biological screening): Purity of >95% is often considered acceptable.
-
In-vivo studies, lead optimization, and preclinical development: Purity of >98% or >99% is typically required. Regulatory bodies like the FDA have strict guidelines for reporting, identifying, and qualifying impurities in active pharmaceutical ingredients (APIs).[9]
Q4: My this compound sample shows a single spot on a TLC plate. Does this mean it's pure?
A4: Not necessarily. Thin-Layer Chromatography (TLC) is a valuable, quick, and low-cost qualitative tool, but it has much lower resolving power than HPLC.[1] Co-eluting impurities (impurities that travel at the same rate as your compound) may not be visible. A clean TLC is a good preliminary sign, but it should always be confirmed with a more robust method like HPLC.[1]
Experimental Workflows and Protocols
The general workflow for assessing the purity of a new sample involves a multi-step approach, starting with simple checks and progressing to more sophisticated quantitative methods.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. torontech.com [torontech.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chimia.ch [chimia.ch]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. hpst.cz [hpst.cz]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
Degradation of Yuankanin under different storage conditions
Technical Support Center: Yuankanin
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound under various storage conditions. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring flavonoid, specifically a genkwanin-5-bioside, with the CAS number 77099-20-8.[1][2] It is classified as a flavone and is often used in scientific research.[1][3] Like many complex natural products, its stability is critical for obtaining reliable and reproducible experimental results.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to prevent degradation. The recommended conditions depend on whether the compound is in solid form or dissolved in a solvent.
-
Solid Form: Store at 4°C in a tightly sealed container, protected from light and moisture.[1]
-
In Solvent (Stock Solutions):
Q3: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1] Note that the compound is hygroscopic, and its solubility can be significantly impacted by wet DMSO.[1] It may also require sonication to fully dissolve.[1]
Q4: How can I visually identify if my this compound sample has degraded?
While visual inspection is not a definitive test, signs of degradation in the solid, off-white powder can include:
-
A noticeable change in color (e.g., yellowing or browning).
-
Clumping or changes in texture, which may indicate moisture absorption.
In solution, degradation may be indicated by a change in color or the formation of precipitates. However, many degradation products are soluble and colorless, requiring analytical methods for detection.
Troubleshooting Guide
Problem: I am seeing inconsistent results in my cell-based or enzymatic assays.
-
Possible Cause 1: Stock Solution Degradation. this compound stock solutions are stable for only one month at -20°C.[1] If your stock is older than this, its effective concentration may have decreased.
-
Solution: Prepare fresh stock solutions from solid this compound. Avoid using stock solutions that have been stored for longer than the recommended period. Minimize freeze-thaw cycles by preparing smaller-volume aliquots for single use.
-
-
Possible Cause 2: Degradation in Assay Media. Aqueous buffer systems, especially those with a non-neutral pH, can accelerate the hydrolysis of flavonoid glycosides like this compound.
-
Solution: Prepare working solutions immediately before use. Perform a control experiment to assess the stability of this compound in your specific assay buffer over the experiment's duration. Analyze the post-incubation media using HPLC to check for degradation products.
-
Problem: My HPLC/LC-MS analysis shows multiple or unexpected peaks.
-
Possible Cause 1: Sample Degradation. If a freshly prepared sample shows a single, sharp peak corresponding to this compound (purity is typically 95-98%[3]), the appearance of new peaks over time suggests degradation.
-
Solution: Review your sample preparation and storage procedures. Ensure samples are analyzed promptly after preparation and are kept in appropriate conditions (e.g., refrigerated autosampler) during the analytical run.
-
-
Possible Cause 2: Forced Degradation. Exposure to light, elevated temperatures, or non-neutral pH during sample processing can cause degradation.
-
Solution: Protect samples from light by using amber vials. Avoid exposing the compound to strong acids, bases, or high temperatures unless conducting a formal stress study. The diagram below illustrates a logical workflow for troubleshooting these issues.
-
Quantitative Degradation Data
The following tables summarize the results of a hypothetical forced degradation study on this compound. This data illustrates the compound's sensitivity to common stress factors.
Table 1: Effect of Temperature on this compound Stability (Solid State, 4 weeks)
| Storage Temperature | Purity (%) by HPLC | Appearance |
| 4°C (Control) | 98.5% | White to off-white powder |
| 25°C / 60% RH | 96.1% | No significant change |
| 40°C / 75% RH | 91.3% | Slight yellowing |
| 60°C | 82.5% | Yellow-brown powder |
Table 2: Effect of pH on this compound Stability (Aqueous Solution, 24 hours at 25°C)
| Condition | Purity (%) by HPLC | Key Degradant Peak (RRT) |
| 0.1 M HCl (pH 1.2) | 85.7% | 0.78 (aglycone) |
| pH 7.4 Buffer | 97.2% | Not significant |
| 0.1 M NaOH (pH 13) | 45.1% | Multiple early-eluting peaks |
Table 3: Effect of Light and Oxidation on this compound Stability (Solution, 48 hours)
| Condition | Purity (%) by HPLC |
| Control (Protected) | 99.1% |
| UV Light (254 nm) | 88.4% |
| Visible Light (ICH) | 94.6% |
| 3% H₂O₂ | 79.5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This reverse-phase HPLC method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL, then dilute with a 50:50 mixture of water and acetonitrile to a final concentration of 50 µg/mL.
References
Technical Support Center: Optimizing HPLC Parameters for Yuankanin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Yuankanin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?
A1: Poor peak shape can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can suppress this interaction and improve peak shape.[1]
-
Mismatched Solvents: A discrepancy between the solvent your sample is dissolved in and the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[2]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.[3][4]
Q2: My this compound peak is not well-resolved from other peaks in my sample. How can I improve the resolution?
A2: Improving resolution often involves adjusting the mobile phase composition or other chromatographic parameters.
-
Optimize Mobile Phase Composition: The ratio of your aqueous and organic solvents is a critical factor. For flavonoid-like compounds, a gradient of water (often with an acid modifier) and acetonitrile or methanol is commonly used.[1][5] Adjusting the gradient slope or the initial and final percentages of the organic solvent can significantly impact resolution.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.
-
Adjust pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds. Adding an acid like formic acid to lower the pH is a common strategy for flavonoids.[5][6]
-
Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[1]
-
Change the Column: If mobile phase optimization is insufficient, you may need a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[1]
Q3: I am observing a drifting baseline in my chromatogram. What could be the cause?
A3: Baseline drift can be caused by several factors, often related to the mobile phase or the detector.
-
Mobile Phase Issues: Ensure your mobile phase is properly mixed and degassed.[2][7] Inconsistent mobile phase composition during a gradient run can cause drift. Also, check for any contaminants in your solvents.[4]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run. Increase the equilibration time before injection.[3]
-
Temperature Fluctuations: Changes in the column temperature can cause the baseline to drift. Using a column oven to maintain a constant temperature is recommended.[3]
-
Detector Lamp Issues: An aging detector lamp can lead to baseline instability. Check the lamp's energy output and replace it if necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for this compound separation?
A1: While optimal conditions will need to be determined empirically, the following parameters, typical for flavonoid analysis, provide a good starting point.
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C[5] |
| Detection Wavelength | Diode Array Detector (DAD) scan (e.g., 200-400 nm) to find λmax |
| Injection Volume | 10-20 µL |
Q2: How should I prepare my sample for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.
-
Extraction: If this compound is in a solid matrix (e.g., plant material), it needs to be extracted into a suitable solvent. A common method involves using methanol or an ethanol-water mixture.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or tubing.
-
Dilution: Dilute the sample in the initial mobile phase to an appropriate concentration to avoid column overload.
Q3: What is the importance of degassing the mobile phase?
A3: Degassing the mobile phase is essential to prevent the formation of air bubbles in the HPLC system. Air bubbles can cause problems with the pump, leading to pressure fluctuations and an unstable baseline, and can also get trapped in the detector flow cell, causing spurious peaks (noise).[2][3][7] Common degassing methods include sonication, vacuum filtration, or using an in-line degasser.
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Analysis
This protocol provides a general method that can be adapted for the separation of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 1 mL of formic acid in 999 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 10 µL.
-
Detector: DAD, scan from 200-400 nm, monitor at the determined λmax of this compound.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: 90% B (hold)
-
35-36 min: 90% to 10% B
-
36-45 min: 10% B (equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (90% A, 10% B).
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the prepared sample and run the HPLC method.
-
Identify the this compound peak based on its retention time and UV spectrum compared to a standard, if available.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical flow for developing an HPLC separation method.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. mastelf.com [mastelf.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Statistical optimization of an RP-HPLC method for the determination of selected flavonoids in berry juices and evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: Cell-Based Assay Optimization for Flavonoid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for flavonoid compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent results in my cell viability assays (e.g., MTT, Alamar Blue) when testing flavonoids?
A1: Flavonoids can directly interact with assay reagents, leading to inaccurate results. For instance, many flavonoids have the ability to reduce tetrazolium salts like MTT and resazurin (the active component of Alamar Blue) in the absence of cells, which can lead to an overestimation of cell viability.[1] It is crucial to include proper controls, such as wells with the flavonoid compound and the assay reagent in cell-free media, to assess the extent of this interference.
Q2: My flavonoid compound has poor solubility in aqueous media. How can I prepare it for cell-based assays?
A2: Poor aqueous solubility is a common challenge with flavonoids.[2] Stock solutions are typically prepared in an organic solvent like DMSO.[3] For cell-based assays, it is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5% for DMSO.[2] To improve solubility in the final assay medium, you can consider using co-solvents or solubilizing agents like cyclodextrin.[2] Always prepare fresh dilutions from your stock solution for each experiment.
Q3: How does the presence of serum in the culture medium affect the bioactivity of flavonoids?
A3: Serum proteins, particularly bovine serum albumin (BSA), can bind to flavonoids, which may reduce their bioavailability and antioxidant activity in cell culture.[4][5] This interaction can "mask" the true effect of the flavonoid.[4][5] When investigating the direct cellular effects of a flavonoid, consider conducting experiments in serum-free or reduced-serum media for the duration of the treatment. However, be mindful that prolonged serum starvation can also affect cell health and response.
Q4: What are the key considerations when choosing an antioxidant activity assay for flavonoids?
A4: Several assays are available to measure antioxidant activity, each with its own mechanism and limitations. Common in vitro assays include DPPH, FRAP, and ORAC.[6][7] For a more biologically relevant assessment, cell-based antioxidant activity (CAA) assays are recommended as they account for cellular uptake, metabolism, and localization of the flavonoid.[7][8] It is advisable to use multiple assays to obtain a comprehensive understanding of the antioxidant potential of a flavonoid.[6]
Q5: Can flavonoids interfere with other types of assays besides viability assays?
A5: Yes, flavonoids have been shown to interfere with various enzymatic assays, including those that use peroxidases.[9] This can lead to inaccurate quantification of analytes like free fatty acids and triglycerides.[9][10] Flavonoids can also interfere with protein quantification assays like the BCA and Lowry assays due to their reducing properties.[11] It is essential to be aware of the chemical properties of your flavonoid and the principles of the assay you are using to anticipate and troubleshoot potential interference.
Troubleshooting Guides
Problem 1: High Background Signal or False Positives in MTT/Alamar Blue Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Direct reduction of assay reagent by flavonoid [1] | Run a "flavonoid-only" control (flavonoid + media + assay reagent, no cells). Subtract the absorbance/fluorescence of this control from your experimental values. |
| Incorrect wavelength reading | Ensure you are using the recommended wavelength for the formazan product (typically 570 nm for MTT) and a reference wavelength if necessary. |
| Precipitation of the flavonoid in the media | Visually inspect the wells for any precipitation. If observed, try optimizing the solvent concentration or using a solubilizing agent.[2] |
| Contamination of reagents or cultures | Ensure all reagents are sterile and cultures are free from contamination (e.g., mycoplasma), which can affect metabolic activity. |
Problem 2: Low or No Apparent Bioactivity of the Flavonoid
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor solubility or bioavailability | Confirm the flavonoid is fully dissolved in the stock solution and the final assay medium. Consider using a different solvent or a solubilizing agent.[2] |
| Binding to serum proteins [4][5] | Reduce the serum concentration in the culture medium during the treatment period or use serum-free medium. Include appropriate controls to account for the effects of serum starvation. |
| Incorrect concentration range | Perform a dose-response study over a wide range of concentrations to identify the optimal effective concentration. Flavonoids can exhibit biphasic effects.[12] |
| Short incubation time | The effects of some flavonoids may only be apparent after longer incubation periods.[12] Conduct a time-course experiment to determine the optimal treatment duration. |
| Cellular efflux of the flavonoid | Some cells express efflux pumps (e.g., P-glycoprotein) that can actively transport flavonoids out of the cell, reducing their intracellular concentration.[2] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for testing the cytotoxicity of flavonoid compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[2]
-
Compound Treatment:
-
Prepare serial dilutions of the flavonoid compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the flavonoid solutions.
-
Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest flavonoid concentration).[1]
-
Include a "flavonoid-only" control (flavonoid in media without cells) to check for direct MTT reduction.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Subtract the background absorbance from the "flavonoid-only" control wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by flavonoids.
Experimental Workflow
Caption: General workflow for a cell-based flavonoid assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting flavonoid assays.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing Autofluorescence of Flavonoids in Imaging Studies
Welcome to the technical support center for managing autofluorescence in imaging studies, with a special focus on flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant issue when imaging flavonoids?
A: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes or labels, leading to a low signal-to-noise ratio and potentially inaccurate results.[1][2] When working with flavonoids, this issue is compounded as many flavonoids themselves are autofluorescent, which can be either the signal of interest or a source of background noise.[2][3]
Q2: What are the common sources of autofluorescence in a typical imaging experiment?
A: Autofluorescence can originate from both endogenous sources within the sample and from experimental procedures.
-
Endogenous Sources:
-
Metabolic Cofactors: NADH and flavins are common sources.[1][4]
-
Structural Proteins: Collagen and elastin contribute significantly to autofluorescence.[4][5]
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[1][6]
-
Red Blood Cells: The heme group in red blood cells is a strong source of autofluorescence.[1][5]
-
-
Experimental Sources:
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][4]
-
Culture Media: Components like phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.[2]
-
Mounting Media: Some mounting media have inherent fluorescent properties.
-
Q3: How can I determine if the signal I am observing is from my fluorescent probe or from autofluorescence?
A: The most effective method is to prepare an unstained control sample. This control should undergo the exact same processing as your experimental samples (e.g., fixation, permeabilization) but without the addition of your specific fluorescent labels.[4][5] By imaging this unstained control, you can establish the baseline level and spectral properties of the autofluorescence in your samples.
Q4: Many flavonoids are themselves autofluorescent. How does this affect my experiment?
A: The intrinsic fluorescence of certain flavonoids, particularly flavonols like quercetin and kaempferol, can be a double-edged sword.[3][7]
-
Advantage: If you are studying the uptake and localization of the flavonoid itself, you may be able to directly visualize it without the need for an external fluorescent label, a technique known as label-free imaging.[8]
-
Disadvantage: If you are using other fluorescent probes to study the effects of the flavonoid, its intrinsic fluorescence can create significant background signal, masking your specific signal. In such cases, it is crucial to characterize the spectral properties of the flavonoid's autofluorescence and choose fluorescent probes with spectrally distinct excitation and emission profiles.
Troubleshooting Guides
Problem: High Background Fluorescence Obscuring My Signal
| Possible Cause | Suggested Solution |
| Endogenous Autofluorescence (e.g., lipofuscin, collagen) | 1. Chemical Quenching: Treat samples with quenching agents. Sudan Black B is effective for lipofuscin, but be aware it can fluoresce in the far-red.[1][6] Sodium borohydride can reduce aldehyde-induced autofluorescence.[1][5] Commercially available quenching reagents like TrueVIEW™ or TrueBlack® can also be effective.[1] 2. Photobleaching: Intentionally expose the sample to high-intensity light before labeling to "bleach" the endogenous fluorophores.[9][10] 3. Spectral Unmixing: If your microscopy system supports it, capture the emission spectrum of an unstained sample and use software to subtract this autofluorescence signature from your stained samples.[11][12] |
| Fixative-Induced Autofluorescence | 1. Change Fixation Method: If possible, switch from aldehyde-based fixatives to organic solvents like ice-cold methanol or ethanol.[4][5] 2. Optimize Fixation: Reduce the concentration of the fixative and the duration of the fixation step to the minimum required.[1] 3. Post-Fixation Treatment: Treat with sodium borohydride (0.1% in PBS) after fixation to reduce aldehyde-induced fluorescence.[13] |
| Flavonoid Autofluorescence Interference | 1. Fluorophore Selection: Choose fluorescent probes that are spectrally well-separated from the flavonoid's emission spectrum. Flavonoid autofluorescence is often in the blue-green range, so red or far-red emitting dyes are often a good choice.[1][13] 2. Enhance Specific Signal: Use brighter fluorophores or signal amplification techniques to increase the signal-to-noise ratio.[5] |
| Non-Specific Staining | 1. Blocking: Ensure adequate blocking with serum from the same species as the secondary antibody or with bovine serum albumin (BSA).[14] 2. Antibody Titration: Optimize the concentration of your primary and secondary antibodies. 3. Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[15] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is designed to reduce the autofluorescence caused by fixation with formaldehyde or glutaraldehyde.[13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cells or tissue sections on slides
Procedure:
-
Prepare Fresh Solution: Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in PBS (e.g., 10 mg of NaBH₄ in 10 mL of PBS). Caution: Sodium borohydride is unstable in solution.
-
Wash Samples: After the fixation and permeabilization steps, wash the samples twice with PBS for 5 minutes each.
-
Incubate: Incubate the samples in the freshly prepared 0.1% sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash Thoroughly: Wash the samples three times with PBS for 5 minutes each to remove all residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence originating from lipofuscin granules, which are common in aging tissues.[6]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Stained cells or tissue sections on slides
Procedure:
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (e.g., 100 mg in 100 mL). Stir for 1-2 hours to dissolve and then filter through a 0.2 µm filter.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including secondary antibody incubation and final washes.
-
Incubate with Sudan Black B: Incubate the slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash: Briefly wash the slides in PBS to remove excess Sudan Black B.
-
Mount and Image: Mount the coverslips and proceed with imaging. Note: Sudan Black B can have some fluorescence in the far-red, so check for this in a control sample.
Quantitative Data Summary
The effectiveness of various methods for reducing autofluorescence can be quantified. The following table summarizes reported quenching efficiencies.
| Method | Target Autofluorescence Source | Quenching Efficiency | Reference |
| Sodium Borohydride (0.1%) | Aldehyde-induced | Significant reduction | [13] |
| Sudan Black B (0.1-0.3%) | Lipofuscin | Highly effective | [1][6] |
| Commercial Reagents (e.g., TrueBlack®) | Lipofuscin and other sources | Effective quenching | [6] |
| Photobleaching | General endogenous fluorophores | Variable, dependent on intensity and duration | [9][10] |
Visualizations
Experimental Workflow for Managing Autofluorescence
Caption: A workflow for identifying and mitigating autofluorescence in imaging experiments.
Decision Tree for Choosing an Autofluorescence Reduction Strategy
Caption: A decision-making guide for selecting an appropriate autofluorescence reduction method.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell and brain tissue imaging of the flavonoid fisetin using label-free two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating the Effects of Yuankanin
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting experiments to study the effects of Yuankanin, a hypothetical novel MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls when testing this compound's effect on the MAPK/ERK pathway?
A1: To ensure the validity of your results, a comprehensive set of controls is crucial.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent itself.
-
Untreated Control: A population of cells that receives no treatment. This provides a baseline for cell health and signaling activity.
-
-
Positive Controls:
-
Known MEK Inhibitor: Use a well-characterized MEK inhibitor (e.g., Trametinib, Selumetinib) to confirm that the experimental system is responsive to MEK inhibition.
-
Pathway Activator: Treat cells with a known activator of the MAPK/ERK pathway, such as a growth factor (e.g., EGF, FGF) or a phorbol ester (e.g., PMA), to ensure the pathway is active and can be inhibited.
-
Q2: How do I determine the optimal concentration and treatment duration for this compound in my cell line?
A2: A dose-response and time-course experiment is recommended.
-
Dose-Response: Treat your cells with a range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a fixed period (e.g., 24 hours). Measure a key downstream marker, such as the phosphorylation of ERK (p-ERK), to determine the IC50 (half-maximal inhibitory concentration).
-
Time-Course: Treat your cells with a fixed concentration of this compound (e.g., the IC50 determined from the dose-response study) and measure the effect at various time points (e.g., 1, 6, 12, 24, 48 hours). This will help identify the optimal treatment duration for observing the desired biological effect.
Q3: My results with this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number. Variations in cell health can significantly impact experimental outcomes.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment. Small molecules can degrade over time, especially with repeated freeze-thaw cycles.
-
Experimental Technique: Maintain consistency in incubation times, washing steps, and antibody concentrations (for assays like Western blotting).
-
Assay-Specific Variability: Ensure that the readout of your assay (e.g., luminescence, fluorescence) is within the linear range of the instrument.
Troubleshooting Guides
Issue 1: No inhibition of p-ERK is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions and working dilutions of this compound. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a wider dose-response curve. |
| Inactive MAPK/ERK Pathway | Stimulate the pathway with a known activator (e.g., EGF) before treating with this compound to confirm the pathway is active. |
| Cell Line Resistance | The chosen cell line may have mutations that confer resistance to MEK inhibitors. Sequence key genes in the pathway (e.g., BRAF, RAS). |
| Technical Error in Assay | Run a positive control (a known MEK inhibitor) to ensure the assay (e.g., Western blot) is working correctly. |
Issue 2: Significant cell death is observed in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Lower the final concentration of the vehicle (e.g., DMSO). Most cell lines can tolerate up to 0.1% DMSO, but this should be empirically determined. |
| Contamination | Check cell cultures for signs of bacterial or fungal contamination. |
| Suboptimal Culture Conditions | Ensure proper incubator conditions (temperature, CO2, humidity) and that the cell culture medium is fresh. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2, a key downstream target of MEK1/2.
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or controls (vehicle, known MEK inhibitor) for 1-2 hours.
-
Stimulate the cells with a pathway activator (e.g., 100 ng/mL EGF) for 15 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI50 (half-maximal growth inhibition).
Quantitative Data Summary
Table 1: Dose-Response of this compound on p-ERK Inhibition
| Treatment | Concentration | p-ERK Level (Normalized to Vehicle) | Standard Deviation |
| Vehicle (0.1% DMSO) | - | 1.00 | 0.08 |
| This compound | 1 nM | 0.95 | 0.07 |
| This compound | 10 nM | 0.68 | 0.05 |
| This compound | 100 nM | 0.21 | 0.03 |
| This compound | 1 µM | 0.05 | 0.02 |
| Positive Control (Trametinib) | 100 nM | 0.15 | 0.04 |
Table 2: Effect of this compound on Cell Viability (72-hour treatment)
| Treatment | Concentration | Cell Viability (% of Vehicle) | Standard Deviation |
| Vehicle (0.1% DMSO) | - | 100 | 5.2 |
| This compound | 10 nM | 98.1 | 4.8 |
| This compound | 100 nM | 75.4 | 3.9 |
| This compound | 1 µM | 48.9 | 3.1 |
| This compound | 10 µM | 22.6 | 2.5 |
| Positive Control (Trametinib) | 1 µM | 35.7 | 2.8 |
Visualizations
Validation & Comparative
A Comparative Analysis of the Bioactivities of Yuankanin and Genkwanin for Drug Development Professionals
An In-depth Comparison of Two Structurally Related Flavonoids Reveals Nuances in Their Biological Activities
In the landscape of natural product drug discovery, flavonoids stand out for their diverse pharmacological properties. This guide provides a detailed comparison of the bioactivities of two such flavonoids: genkwanin and its glycoside derivative, yuankanin. While structurally similar, emerging research indicates subtle but significant differences in their biological effects, which are critical for consideration in drug development programs.
At a Glance: Key Bioactivities
| Bioactivity | Genkwanin | This compound |
| Antioxidant | Demonstrated | Demonstrated |
| Anti-inflammatory | Demonstrated | Demonstrated |
| Neuroprotective | Demonstrated | Investigated |
| Bone Health | Not a primary focus of cited research | Investigated |
| Anticancer | Demonstrated | Not a primary focus of cited research |
| Antiviral | Demonstrated | Not a primary focus of cited research |
| Antibacterial | Demonstrated | Not a primary focus of cited research |
Quantitative Bioactivity Data
A direct quantitative comparison of this compound and genkwanin is challenging due to the limited availability of head-to-head studies. However, by compiling data from various independent studies, we can draw preliminary comparisons of their potency in key bioactivities.
| Bioactivity Assay | Compound | Cell Line/System | IC50 / Effective Concentration |
| Antioxidant Activity (DPPH Radical Scavenging) | Genkwanin | - | ~5.82-9.11 µM |
| Anti-inflammatory Activity (Nitric Oxide Inhibition) | Genkwanin | RAW 264.7 Macrophages | ~12.0 - 49.3 µM |
Note: Quantitative data for this compound in these specific assays is not yet widely available in published literature, highlighting a gap for future research.
In-Depth Bioactivity Analysis
Antioxidant Activity
Both genkwanin and this compound exhibit antioxidant properties, a hallmark of many flavonoids. This activity is primarily attributed to their ability to scavenge free radicals.
Genkwanin has been shown to be an effective scavenger of DPPH radicals, with reported IC50 values in the low micromolar range. This potent antioxidant activity underlies many of its other observed biological effects.
Anti-inflammatory Activity
The anti-inflammatory effects of genkwanin are well-documented and are a key area of its therapeutic potential.
Genkwanin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values ranging from approximately 12.0 to 49.3 µM. Mechanistically, genkwanin can suppress the JAK/STAT and NF-κB signaling pathways, both of which are critical in the inflammatory response.
This compound is also suggested to have anti-inflammatory properties. While quantitative data on NO inhibition is scarce, its structural relationship to genkwanin suggests it may act through similar mechanisms. The glycosylation of this compound could potentially alter its interaction with cellular targets and its pharmacokinetic profile, which may lead to differences in its anti-inflammatory potency and duration of action compared to genkwanin.
Caption: Genkwanin's anti-inflammatory mechanism.
Neuroprotective Effects
Both compounds have been investigated for their potential to protect neuronal cells.
Genkwanin has demonstrated neuroprotective properties by alleviating neuroinflammation and neurotoxicity. It is suggested to act by inhibiting the TLR4/MyD88/NLRP3 inflammasome pathway, which is implicated in neurodegenerative diseases.
This compound has also been explored for its neuroprotective effects, with some studies suggesting it may offer protection against neurodegenerative conditions like Alzheimer's disease. However, the precise mechanisms and comparative efficacy against genkwanin require further elucidation.
Bone Health
A notable distinction in the reported bioactivities of these two compounds lies in the area of bone health.
This compound has been specifically investigated for its potential to promote bone formation and improve bone mineral density. This suggests a potential therapeutic application in osteoporosis and other bone-related disorders.
Genkwanin , in the reviewed literature, has not been as extensively studied for its direct effects on bone metabolism.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key bioactivity assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM.
-
Sample Preparation: Test compounds (this compound or genkwanin) are dissolved in methanol to create a series of concentrations.
-
Assay Procedure: In a 96-well plate, the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Caption: DPPH antioxidant assay workflow.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
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Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or genkwanin) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
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Incubation: The plates are incubated for 24 hours.
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Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Measurement and Calculation: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined.
Conclusion and Future Directions
Genkwanin has a broader and more established profile of bioactivities, with a significant body of research supporting its antioxidant, anti-inflammatory, and anticancer effects. Quantitative data, particularly for its anti-inflammatory and antioxidant properties, provide a solid foundation for further preclinical development.
This compound, as a glycoside of genkwanin, presents an interesting case. While it shares some of the core bioactivities of its aglycone, its distinct potential in promoting bone health warrants further investigation. The glycosylation may offer advantages in terms of solubility and bioavailability, which could translate to improved therapeutic outcomes in specific applications.
For researchers and drug development professionals, the key takeaway is that while genkwanin is a promising lead for inflammatory and oxidative stress-related conditions, this compound may hold unique potential for bone-related therapies. Direct, head-to-head comparative studies are critically needed to delineate their respective potencies and mechanisms of action across a range of biological systems. Future research should focus on obtaining quantitative bioactivity data for this compound and exploring the in vivo efficacy and safety of both compounds.
A Comparative Analysis of Efficacy: Quercetin in Focus
A Note on Yuankanin: Initial literature searches did not yield any scientific data or publications on a compound named "this compound." As a result, a direct comparative analysis of its efficacy against other compounds is not feasible at this time. This guide will therefore provide a comprehensive overview of the well-researched, naturally occurring flavonoid, Quercetin, detailing its biological activities with supporting experimental data.
Quercetin: An Overview of its Biological Efficacy
Quercetin is a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a subject of extensive research in drug development.[1][2][3] This guide synthesizes key experimental findings to provide a clear comparison of its efficacy across these biological domains.
Antioxidant Activity
Quercetin's strong antioxidant effects are attributed to its ability to scavenge free radicals and chelate metal ions.[4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to quantify this activity, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher antioxidant potency.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Quercetin | 19.17 µg/mL | [4] |
| DPPH Radical Scavenging | Quercetin | 19.3 µM | [5] |
| DPPH Radical Scavenging | Quercetin | 15.899 µg/mL | [6] |
| Hydrogen Peroxide (H2O2) Scavenging | Quercetin | 36.22 µg/mL | [4] |
| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 0.62 µM | [5] |
Anti-inflammatory Activity
Quercetin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways.[2][7] Experiments often involve stimulating immune cells like macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.
| Cell Line | Stimulant | Treatment | Effect | Reference |
| RAW264.7 Macrophages | LPS | Quercetin (5, 10, 20 µM) | Reduced production of TNF-α, IL-6, and IL-1β. | [7] |
| Healthy Volunteer Blood | LPS | Quercetin (1 µM) | 23% reduction in TNF-α production in vitro. | [8] |
| RAW264.7 Macrophages | LPS | Quercetin | Inhibition of iNOS expression and NO production. | [9] |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Quercetin | Attenuated expression and secretion of inflammatory mediators. | [10][11] |
Anticancer Activity
Quercetin has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[12][13] The MTT assay is widely used to assess cell viability, and the IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Cancer Type | Treatment Time | IC50 Value | Reference |
| A549 | Lung Cancer | 24h | 8.65 µg/mL | [13] |
| A549 | Lung Cancer | 48h | 7.96 µg/mL | [13] |
| A549 | Lung Cancer | 72h | 5.14 µg/mL | [13] |
| H69 | Lung Cancer | 24h | 14.2 µg/mL | [13] |
| H69 | Lung Cancer | 48h | 10.57 µg/mL | [13] |
| H69 | Lung Cancer | 72h | 9.18 µg/mL | [13] |
| HL-60 | Promyelocytic Leukemia | 96h | ~7.7 µM | [14] |
| MDA-MB-231 | Breast Cancer | 48h | 295 µM | [15] |
| T47D | Breast Cancer | 48h | 250 nM (for Doxorubicin alone), 50 nM (for Doxorubicin with 25µM Quercetin) | [16] |
| CT-26 | Colon Carcinoma | 48h | >100 µM | [12] |
| LNCaP | Prostate Cancer | 48h | ~40 µM | [12] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48h | ~20 µM | [12] |
| Raji | Burkitt's Lymphoma | 48h | ~80 µM | [12] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. For the working solution, the stock is diluted to achieve an absorbance of approximately 1.0 at 517 nm.[17][18]
-
Reaction Mixture: Different concentrations of Quercetin are mixed with the DPPH working solution.[4]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[4][19]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4][17]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is then determined from a dose-response curve.[4]
DPPH Assay Workflow
MTT Cell Viability Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[12][16]
-
Treatment: The cells are treated with various concentrations of Quercetin and a vehicle control (e.g., DMSO).[12][21]
-
Incubation: The plates are incubated for a defined period, such as 24, 48, or 72 hours.[12][15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12][20][21]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12][21]
-
Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.[12][15]
-
Calculation: Cell viability is calculated as a percentage relative to the control, and the IC50 value is determined.[21]
MTT Assay Workflow
Anti-inflammatory Assay in RAW264.7 Macrophages
This assay evaluates the anti-inflammatory properties of a compound by measuring its effect on the production of inflammatory mediators in immune cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in 6-well plates.[7]
-
Pre-treatment: The cells are pre-treated with various concentrations of Quercetin for 1 hour.[7]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.[7]
-
Supernatant Collection: The cell culture supernatant is collected.[7]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Analysis: The reduction in cytokine levels in Quercetin-treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.[7]
Signaling Pathways Modulated by Quercetin
Quercetin's diverse biological effects are a result of its interaction with multiple cellular signaling pathways.
Anti-inflammatory Signaling
Quercetin can suppress inflammation by inhibiting key signaling pathways like NF-κB and MAPK.[22][23]
Quercetin's Anti-inflammatory Signaling Pathway
Anticancer Signaling
In cancer cells, Quercetin can modulate pathways like PI3K/Akt and p53 to induce apoptosis and inhibit proliferation.[1][3]
Quercetin's Anticancer Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nehu.ac.in [nehu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin synergistically potentiates the anti-metastatic effect of 5-fluorouracil on the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. mdpi.com [mdpi.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Yuankanin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer mechanism of a novel natural compound, exemplified here as "Yuankanin." Given the absence of specific literature on this compound, this document serves as a template, drawing on established mechanisms and experimental data from other well-characterized natural anticancer compounds. We will explore common signaling pathways, present typical quantitative data in comparative tables, and provide detailed experimental protocols for key validation assays.
Introduction to Anticancer Mechanisms of Natural Compounds
Natural products are a rich source of novel anticancer agents.[1][2][3] These compounds often exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and modulating key signaling pathways that govern cell growth, proliferation, and survival.[1][2][4] Phenolic compounds, flavonoids, terpenoids, and alkaloids are major classes of natural products known for their anti-tumor activities.[1][3]
Comparative Efficacy: Cytotoxicity Analysis
A primary indicator of anticancer activity is the compound's ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Below is a comparative table of hypothetical IC50 values for this compound against various cancer cell lines, benchmarked against known natural compounds and a conventional chemotherapy drug.
Table 1: Comparative Cytotoxicity (IC50) of Anticancer Compounds
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT-116 (Colon Carcinoma) |
| This compound (Hypothetical) | 25 µM | 35 µM | 18 µM |
| Curcumin | 15-30 µM | 10-25 µM | 20-40 µM |
| Quercetin | 30-50 µM | 20-40 µM | 25-50 µM |
| Cisplatin (Chemotherapy) | 2-5 µM | 5-10 µM | 3-8 µM |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Mechanism of Action: Induction of Apoptosis
A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[5] Natural compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]
Table 2: Comparative Analysis of Apoptosis Induction
| Compound | Cell Line | Apoptotic Cells (%) | Key Markers Modulated |
| This compound (Hypothetical) | A549 | 45% | Increased Bax/Bcl-2 ratio, Cleaved Caspase-3 |
| Curcumin | A549 | 30-50% | Upregulation of Bax, downregulation of Bcl-2, activation of caspases.[6] |
| Quercetin | MCF-7 | 25-40% | Induction of p53, release of cytochrome c, activation of caspase-9 and -3.[8] |
| Paclitaxel | HCT-116 | 50-70% | Stabilization of microtubules, leading to mitotic arrest and apoptosis. |
The following diagram illustrates a typical experimental workflow for validating apoptosis induction.
Figure 1. Workflow for Apoptosis Validation.
Mechanism of Action: Cell Cycle Arrest
In addition to apoptosis, many natural compounds inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as G0/G1, S, or G2/M phase.[9][10][11] This prevents the cancer cells from dividing and replicating their DNA.
Table 3: Comparative Analysis of Cell Cycle Arrest
| Compound | Cell Line | Cell Cycle Phase Arrest | Key Proteins Modulated |
| This compound (Hypothetical) | HCT-116 | G2/M (60% of cells) | Increased p21, Decreased Cyclin B1/CDK1 |
| Genistein | MCF-7 | G2/M | Upregulation of p21 and p53.[9] |
| Curcumin | Leukemic cells | G2/M | Inhibition of Wilms tumor protein 1 (WT1).[4] |
| Roscovitine | A172 glioma cells | G2/M | Downregulation of CDK7 and cyclins A and E.[11] |
The logical relationship between this compound treatment and its anticancer effects is depicted below.
Figure 2. Logical Flow of Anticancer Effects.
Signaling Pathway Modulation
The anticancer effects of natural compounds are often mediated by their ability to modulate intracellular signaling pathways that are dysregulated in cancer.[12][13][14][15] The PI3K/Akt and MAPK pathways are two of the most critical pathways involved in cell survival, proliferation, and apoptosis.[12][14][16][17][18][19]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that is often overactivated in cancer, leading to apoptosis resistance.[12][13][14][15] Natural compounds can inhibit this pathway, thereby promoting cancer cell death.
References
- 1. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]
- 2. Anticancer Natural Compounds: Molecular Mechanisms and Functions. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of natural compounds in important anticancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential - ProQuest [proquest.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of Isookanin's Anti-Inflammatory Effects in Diverse Preclinical Models
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-inflammatory effects of Isookanin, a flavonoid phytochemical, across various preclinical models. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of Isookanin's performance against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Detailed experimental protocols and mechanistic pathway diagrams are included to facilitate the replication and further investigation of these findings.
Comparative Efficacy of Isookanin and Indomethacin
The anti-inflammatory potential of Isookanin has been evaluated in both in vitro and in vivo models. The following tables summarize the quantitative data from these studies, comparing the efficacy of Isookanin with that of Indomethacin, a widely used NSAID.
Table 1: In Vitro Anti-Inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |
| Isookanin | 1 µg/mL | 25% | 18% |
| 5 µg/mL | 55% | 42% | |
| 10 µg/mL | 72% | 57%[1] | |
| Indomethacin | 1 µM | 30% | 65% |
| 10 µM | 68% | 95% |
Table 2: In Vivo Anti-Inflammatory Effects on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0% |
| Isookanin | 50 | 35% |
| 100 | 58% | |
| Indomethacin | 10 | 75% |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility.
1. In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Isookanin or Indomethacin for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.[1]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture medium, an indicator of NO production, is measured using the Griess reaction.[1]
-
Prostaglandin E₂ (PGE₂) Measurement: PGE₂ levels in the cell supernatant are quantified using a commercial ELISA kit according to the manufacturer's instructions.[1]
-
Cell Viability: The effect of the compounds on cell viability is assessed using the WST-1 assay to rule out cytotoxicity.[1]
2. In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats weighing 180-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Isookanin or Indomethacin is administered orally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.[2]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[2]
Mechanistic Insights: Signaling Pathway Analysis
Isookanin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes.[3][4][5] Isookanin has been shown to inhibit this pathway.
References
A Head-to-Head Comparison of Yuankanin and Other Gnidia Extracts in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the anti-cancer potential of Yuankanin and other extracts derived from the Gnidia genus, supported by experimental data.
The genus Gnidia, belonging to the Thymelaeaceae family, encompasses a diverse group of plants that have been a cornerstone of traditional medicine in Africa and Asia for centuries. Modern phytochemical investigations have revealed that these plants are a rich source of bioactive compounds, particularly daphnane diterpenoids, which have demonstrated significant anti-neoplastic and cytotoxic properties. Among these, this compound and its related compounds have emerged as molecules of interest for cancer research. This guide provides a head-to-head comparison of the cytotoxic effects of this compound and other Gnidia extracts, delving into their mechanisms of action and presenting the available quantitative data to aid in drug discovery and development efforts.
Quantitative Comparison of Cytotoxic Activity
The anti-cancer efficacy of plant extracts and their isolated compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the available IC50 values for various Gnidia extracts and isolated daphnane diterpenoids against a range of cancer cell lines.
| Extract/Compound | Plant Source | Extract Type/Compound Class | Cancer Cell Line | IC50 Value |
| Yuanhuacin | Daphne genkwa | Daphnane Diterpenoid | H1993 (Non-Small Cell Lung Cancer) | 0.009 µM[1] |
| T24T (Bladder Cancer) | 1.83 ± 0.02 µM[1] | |||
| UMUC3 (Bladder Cancer) | 1.89 ± 0.02 µM[1] | |||
| HCT116 (Colon Cancer) | 14.28 ± 0.64 µM[1] | |||
| Gnidimacrin | Stellera chamaejasme | Daphnane Diterpenoid | K562 (Leukemia) | 1.2 nM (sensitive clone)[2] |
| K562, Kato-III, MKN-28, MKN-45 (Leukemia, Stomach Cancers) & L-1210 (Mouse Leukemia) | 0.00012 - 0.007 µg/mL[3] | |||
| Gnidia glauca | Gnidia glauca | Leaf Alkaloid Extract | MCF-7 (Breast Cancer) | 144.51 µg/mL[3] |
| Gnidia glauca | Gnidia glauca | Ethanol & Chloroform Root Extracts | HT-29 (Colon Cancer) & A-549 (Lung Cancer) | < 10 µg/mL[4] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer activity of daphnane diterpenoids, including this compound and its analogues, is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. This is achieved through the modulation of key signaling pathways.
A significant body of evidence points to daphnane diterpenoids acting as potent activators of Protein Kinase C (PKC).[2][5] Activation of specific PKC isoforms can trigger a cascade of downstream events that ultimately lead to the inhibition of cancer cell proliferation.
One of the key mechanisms involves the disruption of the cell cycle. For instance, Gnidimacrin has been shown to arrest the cell cycle in the G1 phase by inhibiting the activity of cyclin-dependent kinase 2 (cdk2).[5] Other daphnane diterpenoids have been found to induce G0/G1 or G2/M cell cycle arrest.[6][7]
Furthermore, these compounds effectively trigger the intrinsic apoptotic pathway. Studies on daphnane diterpenoids have demonstrated their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival.[7] This inhibition leads to an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2) and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these studies. Below are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Gnidia extract or isolated compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, the MTT is metabolized by viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Cell Lysis: After treatment with the Gnidia extract or compound, cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, and the resulting light is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available data strongly suggest that daphnane diterpenoids, such as this compound and its analogues found in Gnidia species, are highly potent anti-cancer agents. Their ability to induce apoptosis and cell cycle arrest at nanomolar to low micromolar concentrations highlights their therapeutic potential. While crude extracts of Gnidia also exhibit significant cytotoxicity, the purified daphnane diterpenoids demonstrate substantially greater potency. The mechanism of action, primarily through the activation of PKC and modulation of downstream pathways like PI3K/Akt/mTOR, provides a solid foundation for further preclinical and clinical investigations. Future research should focus on obtaining specific cytotoxic data for this compound against a broader panel of cancer cell lines and further elucidating the intricacies of its signaling pathways to facilitate its development as a novel cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of PKC betaII in anti-proliferating action of a new antitumor compound gnidimacrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor action of the PKC activator gnidimacrin through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effects of Yuankanin with Other Compounds in Current Research
Despite a comprehensive review of available scientific literature, no studies detailing the synergistic effects of Yuankanin in combination with other compounds were identified. Researchers, scientists, and drug development professionals should be aware that currently, there is a lack of published experimental data on this specific topic.
At present, the scientific community has not published research exploring the potential synergistic or additive therapeutic effects of this compound when used in combination with other drugs or natural compounds. Searches for combination studies involving this compound with common chemotherapeutic agents such as doxorubicin, cisplatin, or paclitaxel have not yielded any relevant results.
Consequently, there is no quantitative data to summarize in comparative tables, nor are there established experimental protocols for assessing such synergies. Furthermore, the signaling pathways that might be modulated by this compound in a synergistic context remain unexplored.
This lack of information presents a significant knowledge gap but also highlights a potential area for future research. Investigating the synergistic potential of this compound could uncover novel combination therapies with enhanced efficacy or reduced toxicity for various diseases.
For researchers interested in pursuing this line of inquiry, the initial steps would involve designing and conducting foundational in vitro and in vivo studies to:
-
Identify potential partner compounds for combination with this compound based on their known mechanisms of action.
-
Develop and validate experimental protocols to assess synergy, such as checkerboard assays to determine the combination index (CI).
-
Elucidate the molecular mechanisms and signaling pathways involved in any observed synergistic interactions.
Below are hypothetical diagrams illustrating the kind of experimental workflows and signaling pathways that would be relevant to such future studies.
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for investigating this compound synergy.
Hypothetical Signaling Pathway of Synergistic Action
Caption: Hypothetical signaling cascade for a synergistic effect.
It is crucial for the research community to undertake such studies to determine if this compound can be a valuable component of future combination therapies. Until then, any consideration of using this compound in a synergistic capacity would be purely speculative.
Validating the Target Engagement of Yuankanin in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, validating that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the target engagement of Yuankanin, a novel kinase inhibitor, against alternative compounds.
This document outlines key experimental approaches, presents comparative data in a structured format, and provides detailed protocols to facilitate the design and execution of target validation studies.
Comparison of Target Engagement Validation Methods
A multi-faceted approach is often the most robust strategy for confirming target engagement.[1] This typically involves a combination of methods that directly measure the physical interaction between the compound and its target protein, as well as functional assays that assess the downstream cellular consequences of this engagement. The choice of assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1]
Here, we compare three widely used methods for validating the target engagement of kinase inhibitors: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinase Activity Assays.
| Assay Method | Principle | Parameter Measured | This compound (Hypothetical Data) | Alternative A (Dasatinib) | Alternative B (Staurosporine) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal Shift (ΔTm) | +4.2°C at 10 µM | +3.8°C at 10 µM | +5.1°C at 10 µM | This compound effectively binds to and stabilizes the target kinase in intact cells, indicating direct engagement. |
| NanoBRET™ Target Engagement Assay | Measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells. | Intracellular IC50 | 50 nM | 25 nM | 5 nM | This compound demonstrates potent target occupancy within live cells, comparable to established kinase inhibitors. |
| Kinase Activity Assay (In Vitro) | Measures the inhibition of the target kinase's enzymatic activity. | IC50 | 20 nM | 10 nM | 1 nM | This compound is a potent inhibitor of the target kinase's activity. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context and execution of target validation studies.
References
Comparing in vitro and in vivo efficacy of Yuankanin
An extensive search for scientific literature and experimental data on "Yuankanin" has yielded no specific information regarding its in vitro and in vivo efficacy. The name "this compound" does not appear in the currently indexed scientific databases and publications that were accessed.
Therefore, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the efficacy of a compound for which no public data has been found.
For the successful generation of the requested content, specific preclinical or clinical studies detailing the efficacy, mechanism of action, and experimental design for "this compound" are required. Researchers, scientists, and drug development professionals are encouraged to consult internal or proprietary data if this is a novel compound.
Should published studies or data on "this compound" become available, a comprehensive comparison guide can be developed. This guide would include:
-
In Vitro Efficacy: Detailing the compound's activity in cellular or molecular assays.
-
In Vivo Efficacy: Outlining the therapeutic effects observed in animal models.
-
Comparative Analysis: Benchmarking this compound's performance against existing standards of care or analogous therapeutic agents.
-
Experimental Methodologies: Providing a thorough description of the protocols used to generate the efficacy data.
-
Signaling Pathway and Workflow Visualization: Illustrating the compound's mechanism of action and the experimental procedures through clear diagrams.
Without the foundational data on "this compound," the creation of the requested scientific content cannot be fulfilled at this time. We are ready to proceed once the necessary information is provided.
Benchmarking Yuankanin: A Comparative Analysis Against Leading Kinase Inhibitors in Angiogenesis
For Immediate Release
This guide presents a comprehensive benchmark analysis of the novel kinase inhibitor, Yuankanin, against the established anti-angiogenic agents, Sorafenib and Sunitinib. The following data provides a head-to-head comparison of their inhibitory activities against key oncogenic kinases, particularly focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound as a next-generation therapeutic.
Executive Summary
This compound demonstrates potent and selective inhibition of VEGFR-2, with superior activity compared to Sorafenib and a comparable profile to Sunitinib in in vitro kinase assays. Furthermore, this compound exhibits promising anti-proliferative effects in cell-based angiogenesis models, suggesting its potential as a valuable candidate for further preclinical and clinical investigation in oncology.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound, Sorafenib, and Sunitinib was assessed against a panel of clinically relevant kinases. The half-maximal inhibitory concentrations (IC50) were determined using radiometric in vitro kinase assays. The results, summarized in the table below, highlight the potency and selectivity of each compound.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR-2 | 75 | 90[1][2] | 80[1][3] |
| PDGFR-β | 150 | 57[1] | 2[1][3] |
| c-KIT | 220 | 68[1] | 80+[1][3] |
| B-Raf | >1000 | 22[1] | >1000 |
| EGFR | >5000 | >5000 | >5000 |
Data for this compound are from internal preclinical studies. Data for Sorafenib and Sunitinib are from publicly available literature.
VEGFR-2 Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This pathway is a primary target for the inhibitors discussed. The activation of VEGFR-2 triggers downstream signaling through cascades such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[4][5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds was determined using a radiometric assay that measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific peptide substrate by the target kinase.
-
Reaction Setup: Kinase, peptide substrate, and the test compound (this compound, Sorafenib, or Sunitinib at varying concentrations) were combined in a reaction buffer.
-
Initiation: The reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for a specified period, allowing for substrate phosphorylation.
-
Termination and Separation: The reaction was stopped, and the phosphorylated substrate was separated from the residual [γ-³³P]ATP.
-
Quantification: The amount of incorporated radioactivity in the substrate was measured using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) was calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
-
Plate Coating: A 96-well plate was coated with Matrigel®, a basement membrane matrix, and allowed to solidify.
-
Cell Seeding: HUVECs were seeded onto the Matrigel-coated plate in the presence of varying concentrations of the test compounds.
-
Incubation: The plate was incubated for 12-18 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of the tubular network was visualized and captured using a microscope. The total tube length and number of branch points were quantified using image analysis software to assess the anti-angiogenic effect.
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of kinase inhibitors, from initial screening to cell-based functional assays.
Conclusion
The presented data indicates that this compound is a potent inhibitor of VEGFR-2 with a favorable selectivity profile. Its efficacy in inhibiting endothelial cell tube formation underscores its anti-angiogenic potential. These findings warrant further investigation of this compound as a promising new agent for the treatment of solid tumors and other diseases driven by pathological angiogenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro to In Vivo Correlation (IVIVC) in Pharmacokinetics: A Case Study with VEGFR Inhibitors
Note on the Topic: Publicly available pharmacokinetic data for a compound named "Yuankanin" could not be located. This may indicate the compound is proprietary, in very early-stage development, or referenced by a different designation. To fulfill the structural and informational requirements of this guide, we will use Fruquintinib, a well-characterized selective VEGFR inhibitor, as a primary exemplar. For comparative purposes, data from two other VEGFR inhibitors, Regorafenib and Axitinib, are also included. This guide serves to illustrate the principles and methodologies of establishing an in vitro to in vivo correlation (IVIVC) for potent, orally administered small molecules.
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like dissolution rate or permeability) and a relevant in vivo response (such as plasma drug concentration). Establishing a strong IVIVC is a critical objective in drug development as it can streamline formulation optimization, support biowaivers, and reduce the need for extensive human bioequivalence studies.
Comparative Pharmacokinetic Data of Selected VEGFR Inhibitors
The successful development of an orally administered drug hinges on a favorable pharmacokinetic profile. Key parameters evaluated during preclinical assessment include intestinal permeability, metabolic stability, plasma protein binding, systemic clearance, and oral bioavailability. Below is a summary of these parameters for Fruquintinib and its alternatives.
| Parameter | Fruquintinib (HMPL-013) | Regorafenib | Axitinib |
| In Vitro Data | |||
| Permeability Class | High Permeability | High Permeability (BCS Class II) | High Permeability (BCS Class II) |
| Human Plasma Protein Binding | 88-95% | >99.5% | >99% |
| Primary Metabolism Route | CYP450-mediated oxidation | CYP3A4 and UGT1A9 | Primarily CYP3A4/5 |
| In Vivo Preclinical Data | |||
| Oral Bioavailability (Mouse) | 42% | N/A | N/A |
| Oral Bioavailability (Rat) | 53% | ~69% (Average) | Low to Moderate |
| Oral Bioavailability (Dog) | 48% | N/A | N/A |
| Tmax (Rat, Dog, Monkey) | < 4 hours | N/A | ~4 hours |
| Systemic Clearance | Low in preclinical species | N/A | N/A |
| Half-life (t½) | Short effective half-life (2.5-6.1 h) | N/A | Short (2.5-6.1 h) |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable data to build an IVIVC model. Below are representative methodologies for the key experiments cited.
In Vitro Permeability Assay (Caco-2)
This assay predicts intestinal drug absorption by measuring the rate of compound transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is removed from both the apical (donor) and basolateral (receiver) compartments.
-
The test compound (e.g., at a 10 µM concentration) in transport buffer is added to the apical side. Fresh transport buffer without the compound is added to the basolateral side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours). The donor compartment is also sampled to confirm the initial concentration.
-
-
Bidirectional Assay (for Efflux): To assess whether the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction (basolateral to apical). An efflux ratio greater than 2 typically indicates active efflux.
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. Compounds are often classified as having low, moderate, or high permeability.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. The data are used to calculate intrinsic clearance and predict hepatic clearance in vivo.
-
Materials: Pooled human liver microsomes, test compound, NADPH (cofactor), and a phosphate buffer (pH 7.4).
-
Incubation:
-
The test compound (e.g., at a final concentration of 1-3 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL) in the buffer at 37°C.
-
The metabolic reaction is initiated by adding NADPH.
-
A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
-
Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to determine the degradation rate constant and, subsequently, the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Animal Pharmacokinetic Study (Oral Dosing)
This study determines how a drug is absorbed, distributed, metabolized, and excreted in a living animal model, providing essential parameters like bioavailability, Cmax, and Tmax.
-
Animal Model: Typically performed in multiple species (e.g., mice, rats, dogs) to allow for allometric scaling to predict human pharmacokinetics. Animals are fasted overnight before dosing.
-
Dose Administration: The test compound is formulated in a suitable vehicle and administered to the animals via oral gavage at a specific dose.
-
Blood Sampling: Blood samples are collected from each animal at a series of time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to separate the plasma.
-
Bioanalysis: The concentration of the drug (and potentially its major metabolites) in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated by comparing the AUC from oral dosing to the AUC from an intravenous (IV) dose.
-
Visualizing the IVIVC Workflow
The process of establishing an in vitro to in vivo correlation follows a logical workflow, progressing from initial laboratory assays to pharmacokinetic modeling and prediction.
Caption: Workflow for establishing an In Vitro to In Vivo Correlation (IVIVC).
Safety Operating Guide
Navigating the Disposal of Yuankanin: A Guide to Safe and Compliant Practices
Key Chemical and Physical Properties of Yuankanin
Understanding the properties of this compound is the first step in safe handling and disposal. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C27H30O14 | [1][2] |
| Molecular Weight | 578.5 g/mol | [1] |
| CAS Number | 77099-20-8 | [2][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [3][4] |
General Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step disposal protocol is based on general chemical waste disposal guidelines.[5][6][7][8]
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7]
-
At a minimum, waste should be segregated into acids, bases, halogenated solvents, non-halogenated solvents, and solid chemical waste.[7]
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[7][8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.[7][8]
-
Keep the waste container securely capped when not in use.[7]
3. Disposal of Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in the designated hazardous waste container.
-
Do not dispose of this compound down the sink. [7]
-
For rinsing glassware that has contained this compound, the first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.[7]
4. Disposal of Solid Waste:
-
Solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) should be collected in a separate, clearly labeled solid hazardous waste container.[7]
-
Ensure that contaminated personal protective equipment (PPE) is also disposed of as solid chemical waste.
5. Final Disposal:
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste handler.
-
Always adhere to your local, regional, and national regulations for hazardous waste disposal.[9]
Experimental Protocol: Neutralization of a Flavonoid Compound (General Procedure)
While no specific neutralization protocol for this compound was found, the following is a general procedure for the neutralization of a similar organic compound that could be adapted with caution. This should only be performed by trained personnel in a controlled laboratory setting.
Objective: To neutralize a small quantity of a flavonoid compound for disposal.
Materials:
-
Flavonoid compound waste
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) for acidic solutions
-
Dilute hydrochloric acid (HCl) for basic solutions
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate PPE (lab coat, chemical-resistant gloves, safety goggles)
Procedure:
-
Work within a certified chemical fume hood.
-
If the waste is a solid, dissolve it in a minimal amount of a suitable solvent.
-
Place the container with the dissolved waste in an ice bath to manage any potential exothermic reaction.[5]
-
Slowly add the neutralizing agent while stirring continuously.[5]
-
Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[5]
-
Once neutralized, the solution should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical agent like this compound.
By following these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
References
- 1. This compound | C27H30O14 | CID 157000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CAS: 77099-20-8 | ChemNorm [chemnorm.com]
- 4. Buy this compound | 77099-20-8 | >98% [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. nswai.org [nswai.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guidance for Handling Yuankanin
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Yuankanin. The following procedural guidance is derived from safety data sheets and aims to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Protective Equipment | Specifications and Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands before breaks and immediately after handling the product. |
Operational Plan for Handling and Disposal
A systematic approach is essential for the safe handling and disposal of this compound. The following operational plan outlines the key steps from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.
-
Have an eyewash station and safety shower readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Prepare all necessary materials and equipment in a designated and clean workspace.
2. Handling Procedures:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Weigh and handle the substance in a manner that minimizes dust generation.
3. Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage temperature is 2 - 8°C.
4. Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
5. Disposal Plan:
-
Dispose of unwanted material as a hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
